Fusidic Acid-d6

Catalog No.
S11214569
CAS No.
M.F
C31H48O6
M. Wt
522.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fusidic Acid-d6

Product Name

Fusidic Acid-d6

IUPAC Name

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-enoic acid

Molecular Formula

C31H48O6

Molecular Weight

522.7 g/mol

InChI

InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1/i1D3,2D3

InChI Key

IECPWNUMDGFDKC-CUNJLYJJSA-N

SMILES

Array

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC/C(=C/1\[C@@H]2C[C@H]([C@H]3[C@]4(CC[C@H]([C@H]([C@@H]4CC[C@@]3([C@]2(C[C@@H]1OC(=O)C)C)C)C)O)C)O)/C(=O)O)C([2H])([2H])[2H]

Fusidic Acid-d6: Comprehensive Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of Fusidic Acid-d6 (Fusidate-d6), a deuterium-labeled stable isotope of the antibiotic Fusidic Acid, including its chemical properties, research applications, and analytical methodologies relevant to drug development professionals.

Chemical Identity and Properties

The table below summarizes the core chemical and application data for this compound:

Property Category Specification
IUPAC Name Deuterium-labeled Fusidic Acid
Synonyms Fusidate-d6; SQ-16603-d6 [1]
Molecular Formula C₃₁H₄₂D₆O₆ [1]
Molecular Weight 522.75 g/mol [1]
CAS Number Labeled analog of 6990-06-3 (unlabeled) [1]
Isotopic Purity D6 (deuterium labeled) [1]
Primary Application Internal standard for quantitative NMR, GC-MS, or LC-MS [1]
Biological Activity Deuterated form of Fusidic Acid, a bacteriostatic antibiotic that inhibits bacterial protein synthesis by preventing the release of elongation factor G (EF-G) from the ribosome [1].

Research Context and Biological Activity of Fusidic Acid

This compound is primarily used as a tracer and internal standard. Its utility derives from the biological activity of its parent compound, Fusidic Acid.

  • Mechanism of Action: Fusidic acid inhibits bacterial protein synthesis by binding to the ribosomal translocase elongation factor G (EF-G). It prevents the release of the EF-G-GDP complex from the ribosome after GTP hydrolysis, stalling the translocation process and inhibiting bacterial growth [2] [3].
  • Antibacterial Spectrum: It is a narrow-spectrum antibiotic highly effective against various Gram-positive cocci, including Staphylococcus aureus (both methicillin-susceptible and resistant strains), Staphylococcus epidermidis, and Streptococcus species [2] [3]. It demonstrates poor innate activity against most Gram-negative bacteria due to permeability barriers, though its potent activity is revealed in Gram-negative strains with permeabilized outer membranes [3].
  • Additional Bioactivity: Recent investigations highlight that Fusidic acid and its novel aromatic side-chain derivatives, such as compound FA-15, exhibit dose-dependent anti-inflammatory activity in models like TPA-induced mouse ear edema [2].

Experimental Protocol: UPLC Analysis of Fusidic Acid

This optimized protocol for analyzing Fusidic Acid using Ultra-Performance Liquid Chromatography (UPLC) is based on an Application of Quality by Design (AQbD) principles [4]. The method can be adapted for this compound analysis.

workflow Start Method Development MP Mobile Phase Preparation: 72% Acetonitrile, 28% Water containing 0.1% Formic Acid Start->MP Col Column Temperature: Set to 40 °C MP->Col Inj Sample Injection Col->Inj Det Detection via Photodiode Array (PDA) Inj->Det Data Data Analysis: Retention Time ~1.18 min Det->Data

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water in a 72:28 ratio (v/v), with the water containing 0.1% (v/v) formic acid. Filter and degas the solution before use [4].
  • Chromatographic System & Conditions:
    • Instrument: UHPLC system with a binary solvent manager and Photodiode Array (PDA) detector [4].
    • Column: Reverse-phase C18 column with sub-2 µm particles.
    • Elution Mode: Isocratic.
    • Flow Rate: A low flow rate is applied to minimize backpressure and solvent consumption (specific mL/min value should be optimized per system) [4].
    • Column Temperature: Maintain at 40 °C [4].
  • Analysis: Inject the sample. Under these optimized conditions, Fusidic acid is expected to elute with a retention time of approximately 1.18 minutes [4].
  • Validation: The method should be validated for linearity, accuracy, precision, and robustness per ICH guidelines. It has been demonstrated to separate Fusidic acid from its degradation products [4].

Key Considerations for this compound in Drug Development

  • Role of Deuterium: Incorporating six deuterium atoms (²H or D) creates a heavier molecule distinguishable from the non-labeled compound by mass spectrometry. This makes this compound an ideal internal standard for quantitative bioanalysis, correcting for losses during sample preparation and variations in instrument response [1].
  • SAR Insights for Derivative Design: Structural modification of Fusidic acid is a key strategy to enhance its properties. Critical structure-activity relationship (SAR) findings include:
    • The carboxylic acid side chain is essential for activity. Esterification of this group (e.g., to methyl ester 2a) abolishes antibacterial activity [3].
    • The 3-OH group on the A-ring can be modified while retaining activity. Notably, certain aromatic esters (e.g., pyrazine-2-carboxylate) show promising activity, potentially acting as prodrugs, while aliphatic esters generally lead to reduced potency [2] [3].
    • Modifications to the 11-OH group on the C-ring (e.g., oxidation to a ketone) are typically not well-tolerated and result in loss of activity [3].

References

Fusidic Acid-d6 vs. Fusidic Acid at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the key characteristics of Fusidic Acid-d6 and its parent compound.

Feature This compound Fusidic Acid (Parent Compound)
Chemical Nature Deuterium-labeled stable isotope [1] Natural product antibiotic [2] [3]
Primary Application Internal standard for quantitative analysis (LC-MS, GC-MS, NMR) [1] [4] Antibiotic for treating bacterial infections [2] [3]
Mechanism of Action Identical to Fusidic Acid: inhibits bacterial protein synthesis by binding to and stabilizing the Elongation Factor G (EF-G)-GDP-ribosome complex [1]. Inhibits bacterial protein synthesis by binding to and stabilizing the Elongation Factor G (EF-G)-GDP-ribosome complex [2] [5] [6].
Biological Activity Used as a tracer; biological activity is not the primary purpose [1]. Bacteriostatic antibiotic against Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA) [2] [7] [3].
Molecular Weight 522.75 g/mol [1] [4] 516.71–516.72 g/mol [7] [3]
Chemical Formula C₃₁H₄₂D₆O₆ [1] [4] C₃₁H₄₈O₆ [7] [3]

Mechanism of Action of Fusidic Acid

Fusidic Acid, and by extension this compound, specifically targets the bacterial protein synthesis machinery. The following diagram illustrates this process and the point of inhibition.

fauna Ribosome70S 70S Ribosome (Post-translocation) EF_G_GTP EF-G•GTP Ribosome70S->EF_G_GTP Binding Binds to Ribosome GTP Hydrolysis EF_G_GTP->Binding Translocation Peptide Translocation & Ribosome Disassembly Binding->Translocation EF_G_GDP EF-G•GDP Translocation->EF_G_GDP Release EF-G Release (Recycles for next round) EF_G_GDP->Release Block Stabilizes Complex Prevents Release EF_G_GDP->Block Release->Ribosome70S FA Fusidic Acid FA->Block Halt Protein Synthesis Halted Block->Halt

Fusidic acid binds to the Elongation Factor G (EF-G) after it has delivered its payload and GTP has been hydrolyzed to GDP. By stabilizing this EF-G-GDP-ribosome complex, fusidic acid prevents the release of EF-G, halting the cycle and freezing protein synthesis [2] [5] [6]. This ultimately leads to the inhibition of bacterial growth.

Experimental Use and Protocols

In research, this compound is primarily used as an internal standard in mass spectrometry-based assays to ensure accurate quantification.

Sample Protocol: Quantification of Fusidic Acid in a Biological Sample Using LC-MS
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Then, prepare calibration standards of unlabeled Fusidic Acid in the same matrix as your samples (e.g., plasma, tissue homogenate) and spike a fixed, known amount of this compound into each standard and experimental sample [1] [4].
  • Sample Extraction: Process samples using a appropriate method like protein precipitation or solid-phase extraction.
  • LC-MS Analysis:
    • Chromatography: Separate the analytes using a reverse-phase LC column. This compound will have a slightly different retention time from unlabeled Fusidic Acid due to its higher molecular weight.
    • Mass Spectrometry: Use a mass spectrometer to detect the compounds. This compound produces a distinct, heavier mass signal, allowing it to be differentiated from the unlabeled drug [4].
  • Quantification: The peak area ratio of unlabeled Fusidic Acid to this compound is calculated for each standard to create a calibration curve. This curve is then used to determine the precise concentration of Fusidic Acid in the unknown samples.

Structure-Activity Relationship (SAR) Key Findings

The antibacterial activity of Fusidic Acid is highly dependent on its specific chemical structure. The table below summarizes critical structural features based on extensive SAR studies.

Structural Feature Role in Antibacterial Activity Key Evidence
C-21 Carboxylic Acid Group Indispensable [8]. Esterification or removal abolishes anti-mycobacterial and antibacterial activity [6] [8].
C-17-C-20 Double Bond & Side Chain Crucial for correct orientation of the side chain [6]. Saturation or modification often reduces activity; only one specific stereoisomer of the dihydro derivative retained full potency [6].
C-3 Hydroxyl Group Can be modified [8]. Can be functionalized (e.g., to esters) without losing, and sometimes even enhancing, activity in certain derivatives [6] [8].
C-11 Hydroxyl Group Required for activity [8]. Conversion to a ketone may retain some activity, but the group is important for binding [6].
C-16 Acetoxy Group Can be modified [6]. Can be replaced by other groups (e.g., ethoxy) while maintaining activity [6] [8].

References

Core Compound Comparison at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Fusidic Acid and its deuterated form, Fusidic Acid-d6.

Characteristic Fusidic Acid This compound
Primary Role Bacteriostatic antibiotic; active pharmaceutical ingredient (API) [1] [2] Deuterated internal standard for analytical chemistry [3] [4]
Chemical Formula C₃₁H₄₈O₆ [1] C₃₁H₄₂D₆O₆ [3] [4]
Molecular Weight 516.71 g/mol [1] 522.75 g/mol [3] [4]
Mechanism of Action Inhibits bacterial protein synthesis by preventing translocation of elongation factor G (EF-G) from the ribosome [1] [5] Not applicable; used as a tracer, not for biological activity [4]

| Research & Development Applications | - Treatment of Gram-positive bacterial infections, including MRSA [2]

  • Formulation studies (e.g., creams, gels, nanoparticles) [2] [5]
  • Stability and kinetics studies [2] | - Internal standard for quantitative analysis (LC-MS, GC-MS, NMR) [3] [4]
  • Tracer for studying metabolism and environmental fate of Fusidic Acid [3] |

The Role of this compound in Analytical Chemistry

This compound is not a therapeutic agent but a specialized research tool. Its core value lies in its use as an internal standard in mass spectrometry-based assays [3] [4]. The incorporation of six deuterium atoms increases its molecular mass without significantly altering its chemical structure or chromatographic behavior. When a known amount of this compound is added to a sample (e.g., plasma, tissue, formulation) before analysis, researchers can directly compare its signal to that of the native Fusidic Acid to achieve highly precise and accurate quantification. This method, known as stable isotope dilution, corrects for losses during sample preparation and variations in instrument performance [3].

The following diagram illustrates a typical experimental workflow using this compound as an internal standard for quantifying Fusidic Acid in a biological sample.

workflow Start Start: Biological Sample A Spike with Known Amount of This compound (Internal Standard) Start->A B Sample Preparation (Protein Precipitation, Extraction) A->B C LC-MS/MS Analysis B->C D Data Analysis: Compare Peak Areas (FA peak / FA-d6 peak) C->D E Result: Accurate Quantification of Fusidic Acid D->E

Experimental workflow for Fusidic Acid quantification using this compound as an internal standard.

Mechanism of Action of Fusidic Acid

Understanding the biological target of the native compound is fundamental. Fusidic Acid is a steroid antibiotic that acts as a protein synthesis inhibitor [1]. It is bacteriostatic and is particularly effective against Staphylococcus species, including MRSA [2] [5].

The diagram below outlines its mechanism of action at the molecular level.

mechanism Ribosome Bacterial Ribosome Translocation Translocation Step in Protein Synthesis Ribosome->Translocation Binds to EFG Elongation Factor G (EF-G) EFG->Translocation FA Fusidic Acid FA->EFG Binds to EF-G-Ribosome Complex FA->Translocation Inhibits Halt Protein Synthesis Halted (Bacteriostatic Effect) Translocation->Halt

Fusidic Acid inhibits bacterial protein synthesis by binding to the EF-G-ribosome complex.

Experimental Protocols and Considerations

Here are key methodological insights for working with these compounds, derived from the search results:

  • Analytical Method Development: A robust, stability-indicating HPLC method for Fusidic Acid can be developed using an Analytical Quality by Design (AQbD) approach. One optimized mobile phase consists of a mixture of acetonitrile, methanol, and 0.1% (v/v) orthophosphoric acid [2].
  • Formulation Stability: When developing topical creams containing Fusidic Acid, stability must be monitored over time. One study stored formulations at 25°C and 40°C in plastic jars for three months, evaluating physical parameters and chemical stability [5].
  • Handling and Storage:
    • Fusidic Acid: As a solid powder, it should be stored at -20°C for long-term stability and requires protection from light [1].
    • This compound: Can typically be stored at room temperature in continental US, but always follow the specific Certificate of Analysis for the purchased lot [4].

Key Takeaways for Researchers

  • Distinct Purposes: Fusidic Acid and this compound are used for fundamentally different purposes. The former is an active antibacterial agent, while the latter is an analytical tool.
  • Synergistic Use: The primary link between them in research is the use of this compound to enable the precise and reliable quantification of Fusidic Acid in complex samples via mass spectrometry.
  • Research Focus: Current R&D around Fusidic Acid involves overcoming resistance and improving formulations, such as creating creams with synergistic ingredients like zinc and copper [5].

References

Application Notes: Fusidic Acid-d6 as an Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Fusidic Acid-d6 is a deuterium-labeled analog of Fusidic Acid, which is a steroid-based bacteriostatic antibiotic. As an internal standard, its primary application is in the quantitative analysis of Fusidic Acid using advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy [1]. Its use corrects for variability in sample preparation and instrument response, significantly improving the accuracy and reproducibility of analytical results.

2. Key Properties & Advantages The incorporation of six deuterium atoms ([2H]) increases its molecular weight compared to the unlabeled compound, creating a distinct mass difference that is easily detectable by mass spectrometry. This minimizes isotopic interference during analysis and allows for precise quantification.

The table below summarizes its core properties:

Property Description / Value
Compound Name This compound (Fusidate-d6) [1]
Molecular Formula C₃₁H₄₂D₆O₆ [1]
Molecular Weight 522.75 g/mol [1]
CAS Number Not specified in search results (Unlabeled Fusidic Acid CAS: 6990-06-3)
Application Internal Standard for quantitative NMR, GC-MS, or LC-MS [1]
Biological Activity Deuterated form of Fusidic Acid; inhibits bacterial growth by preventing the release of elongation factor G (EF-G) from the ribosome [1]

3. Comparative Analysis with Fusidic Acid Using this compound as an internal standard offers significant advantages over the unlabeled compound for mass spectrometry-based methods.

Feature Fusidic Acid (Unlabeled) This compound (Deuterated)
Primary Role Analytic (compound to be measured) Internal Standard (reference compound)
Molecular Weight ~516.7 g/mol (estimated) 522.75 g/mol [1]
MS Detection Lower mass peak Distinct, higher mass peak (M+6)
Function in Assay Subject to sample loss & matrix effects Corrects for sample loss & matrix effects

Detailed Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Quantification of Fusidic Acid

This protocol describes how to use this compound to accurately measure Fusidic Acid levels in a biological matrix, such as plasma.

1. Reagents and Materials

  • Internal Standard Solution: this compound (e.g., from MedChemExpress, HY-B1350S) [1].
  • Analyte Standard: Unlabeled Fusidic Acid for preparing calibration standards.
  • Matrix: Blank plasma (or other biological fluid).
  • Solvents: High-purity methanol, acetonitrile, and water (LC-MS grade).
  • Equipment: Micro-pipettes, vortex mixer, centrifuge, and LC-MS vials.

2. Preparation of Stock and Working Solutions

  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of Fusidic Acid and this compound in methanol. Store at -20°C.
  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a concentration that falls within the linear range of your calibration curve (e.g., 100 ng/mL).
  • Calibration Standards: Serially dilute the Fusidic Acid stock solution with methanol to create a range of concentrations. Spike these into blank matrix to create calibration standards (e.g., 1, 10, 50, 100, 500, 1000 ng/mL).

3. Sample Processing Workflow The following diagram illustrates the sample preparation steps to ensure consistent processing of calibration standards, quality controls, and unknown samples.

Start Start Sample Preparation Step1 Aliquot 100 µL of Sample/Standard/QC Start->Step1 Step2 Add Fixed Volume of Internal Standard Working Solution (e.g., 10 µL this compound) Step1->Step2 Step3 Protein Precipitation: Add 300 µL of Cold Acetonitrile Step2->Step3 Step4 Vortex Mix for 10 minutes Step3->Step4 Step5 Centrifuge at 14,000 x g for 15 minutes at 4°C Step4->Step5 Step6 Transfer Supernatant to New LC-MS Vial Step5->Step6 End Proceed to LC-MS Analysis Step6->End

Protocol 2: LC-MS/MS Analysis and Quantification

1. Instrumentation Setup

  • HPLC Conditions:
    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
    • Gradient: 20% B to 95% B over 5-8 minutes.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5-10 µL.
  • Mass Spectrometer Conditions (Triple Quadrupole):
    • Ionization Mode: Electrospray Ionization (ESI), negative mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Optimize MRM Transitions: For Fusidic Acid and this compound. Example:
      • Fusidic Acid: Q1 > Q3 (e.g., 515.3 > 123.0)
      • This compound: Q1 > Q3 (e.g., 521.3 > 123.0)

2. Data Acquisition and Analysis

  • Cal Curve: Plot the peak area ratio (Fusidic Acid / this compound) of the calibration standards against their known concentrations. Fit the data using a linear regression model with a weighting factor of 1/x or 1/x².
  • Calculation: The concentration of Fusidic Acid in unknown samples is calculated by interpolating their peak area ratio from the calibration curve.

The overall analytical workflow, from sample injection to quantification, is summarized below.

Start LC-MS/MS Analysis Step1 HPLC Separation (Reverse Phase) Start->Step1 Step2 ESI Ionization (Negative Mode) Step1->Step2 Step3 Mass Filtering (Q1) Select m/z 515.3 (Analyte) and m/z 521.3 (Internal Standard) Step2->Step3 Step4 Fragmentation (Q2) (Collision Induced Dissociation) Step3->Step4 Step5 Product Ion Scan (Q3) Detect specific MRM transitions Step4->Step5 Step6 Data Processing Peak Integration & Ratio Calculation Step5->Step6 End Quantification via Calibration Curve Step6->End

Critical Considerations for Use

  • Purity & Storage: Confirm the purity of this compound upon receipt via its Certificate of Analysis. Store the product under the recommended conditions provided by the supplier [1].
  • Stability: While deuterated standards are generally stable, evaluate the stability of both the analyte and internal standard in the final prepared solution under the autosampler conditions.
  • Matrix Effects: Always prepare calibration standards in the same matrix as your unknown samples to control for matrix-induced suppression or enhancement of the MS signal.
  • Research Use Only: this compound is intended for research purposes and is not for diagnostic or therapeutic use [1].

References

Introduction to the UPLC Method

Author: Smolecule Technical Support Team. Date: February 2026

Ultra-Performance Liquid Chromatography offers significant advantages for fusidic acid analysis, including enhanced speed, resolution, and sensitivity while reducing solvent consumption compared to conventional HPLC [1]. The application of Analytical Quality by Design principles ensures the development of a robust, reproducible, and economically viable method suitable for quality control and pharmaceutical analysis [1].

The following application note details an optimized and validated UPLC method for the determination of fusidic acid, developed using a systematic QbD approach.


Method Development & Optimization via AQbD

The AQbD approach moves beyond the traditional "one-factor-at-a-time" method by using statistical design to understand the interaction between critical method parameters and their impact on analytical performance [1].

  • Critical Method Parameters: Formic acid concentration in the aqueous phase and column temperature.
  • Critical Analytical Attributes: Retention time, peak area, and peak height.

A 3² full factorial design is typically employed to investigate these factors. The experimental variables and the resulting optimized chromatographic conditions are summarized in the table below.

Parameter Details
Factorial Design 3² full factorial design [1]
Independent Variables Formic Acid Concentration (X1: 0.1%, 0.55%, 1.0%) & Column Temperature (X2: 25°C, 32.5°C, 40°C) [1]
Dependent Responses Retention Time, Peak Area, Peak Height [1]

| Optimized Condition | • Mobile Phase: 72% Acetonitrile / 28% Water (v/v) containing 0.1% Formic Acid [1]Column Temperature: 40 °C [1] |

The workflow below illustrates the key stages of this method development process:

Method Development Workflow Start Start Method Development Define Define Target: Fusidic Acid Analysis Start->Define Identify Identify Critical Parameters Define->Identify DoE Design of Experiment (DoE) (3² Full Factorial) Identify->DoE Experiment Execute Experiments DoE->Experiment Analyze Analyze Data & Model Responses Experiment->Analyze Optimize Define Design Space & Establish Optimal Conditions Analyze->Optimize Validate Method Validation Optimize->Validate

Detailed UPLC Analytical Protocol

Instrumentation and Materials
  • UPLC System: Binary solvent manager, autosampler, and Photodiode Array (PDA) detector (e.g., Thermo Fisher Ultimate 3000) [1].
  • Analytical Column: Acquity UPLC HSS C18 (2.1 × 50 mm, 1.7 μm) [1].
  • Chemicals: Fusidic acid reference standard, HPLC-grade acetonitrile, formic acid (≥98%), and deionized water (e.g., from a Milli-Q system) [1].
Preparation of Solutions
  • Mobile Phase: Combine 720 mL of acetonitrile with 280 mL of water. Add 1.0 mL of formic acid to achieve a 0.1% v/v concentration. Mix well and degas.
  • Standard Solution: Accurately weigh approximately 10 mg of fusidic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a 1 mg/mL stock solution. Further dilute with the mobile phase as needed to prepare working standards.
Chromatographic Procedure
  • Equilibrate the UPLC system with the mobile phase at the set flow rate.
  • Set the operating conditions as follows:
    • Flow Rate: 0.3 mL/min [1]
    • Column Temperature: 40 °C [1]
    • Detection Wavelength: 235 nm [2] [3] [4]
    • Injection Volume: 2-5 µL (adjust based on instrument sensitivity)
  • Inject the prepared standard and sample solutions.
  • The typical retention time for fusidic acid under these conditions is about 1.18 minutes [1].

The analytical procedure is visualized in the following flowchart:

UPLC Analytical Procedure PrepMP Prepare Mobile Phase (72% ACN, 28% H₂O, 0.1% Formic Acid) PrepStd Prepare Standard & Sample Solutions PrepMP->PrepStd SetCond Set Chromatographic Conditions Column: 40°C, Flow: 0.3 mL/min, λ: 235 nm PrepStd->SetCond Equil Equilibrate System SetCond->Equil Inject Inject Sample Equil->Inject Data Data Acquisition & Analysis Inject->Data

Method Validation

The developed method has been validated according to International Council for Harmonisation (ICH) guidelines. The key validation parameters are consolidated below [1].

Validation Parameter Result / Outcome
Linearity Linear over the tested concentration range (e.g., 12.5–400 µg/mL for FA in other methods) [2]. Correlation coefficient (r) typically >0.99 [2] [4].
Accuracy Recovery close to 100% [1] [3].
Precision Coefficient of variation (CV) <2% [1] [3].
Robustness Method is robust under variations in temperature, pH, and mobile phase composition [1].
Specificity Capable of separating fusidic acid from its degradation products [1].
LOD & LOQ LOD can be as low as 1.33 µg/mL and LOQ 4.04 µg/mL for fusidic acid in other formulations [2].

Application Note: Adapting the Method for Fusidic Acid-d6

While a specific protocol for This compound was not found, you can adapt the established method for fusidic acid with the following considerations:

  • Role of this compound: This deuterated compound is used as an Internal Standard (IS) to correct for sample preparation and injection variances.
  • Method Adaptation:
    • Co-elution Check: Confirm that this compound is chromatographically resolved from fusidic acid and other sample components. It should have a similar but distinct retention time.
    • MS Detection: For UPLC-MS applications, the mobile phase with 0.1% formic acid is compatible. This compound can be distinguished from fusidic acid by its different mass-to-charge (m/z) ratio.
    • Sample Preparation: Add a fixed, known amount of this compound solution to all samples, calibrators, and quality controls before any processing steps.
    • Quantification: Use the peak area ratio of fusidic acid to this compound for constructing the calibration curve and calculating the concentration in unknown samples, which improves accuracy and precision.

References

Comprehensive Application Notes and Protocols: Fusidic Acid-d6 in Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fusidic Acid-d6 and Its Role in Analytical Chemistry

This compound represents a deuterium-labeled isotopologue of the naturally occurring antibiotic fusidic acid, where six hydrogen atoms have been replaced with deuterium atoms. This strategic molecular modification yields a compound with nearly identical chemical properties to native fusidic acid while possessing a distinct mass differential that enables precise detection and quantification via mass spectrometry. As a bacteriostatic antibiotic, fusidic acid demonstrates potent activity against Gram-positive pathogens, including Staphylococcus aureus (including methicillin-resistant strains) and Enterococcus faecium, through inhibition of protein synthesis by stabilizing the elongation factor G (EF-G) complex on the bacterial ribosome [1]. The deuterated form maintains the core steroidal structure and mechanism of action while providing essential analytical advantages for quantitative mass spectrometry applications.

The primary application of this compound in research settings revolves around its role as an internal standard in mass spectrometric analyses, particularly for studying the metabolism, pharmacokinetics, and environmental fate of fusidic acid [2]. By incorporating this stable isotope-labeled version, researchers can achieve superior precision in quantification and tracking within complex biological matrices such as plasma, tissues, or environmental samples. The deuterium atoms confer enhanced molecular stability, reducing the incidence of exchange reactions and degradation pathways that often complicate the analysis of lighter isotopes. This stability makes this compound an indispensable tool in studies employing detailed mass balance or isotope dilution techniques, where accurate measurement of the parent compound is paramount to experimental integrity [2].

Chemical Properties and Specifications

This compound possesses specific chemical characteristics that make it particularly suitable for mass spectrometry applications. The deuterium incorporation creates a predictable mass shift that can be readily distinguished from the native compound while maintaining nearly identical chromatographic behavior. The molecular structure consists of the characteristic fusidic acid backbone with deuterium atoms strategically placed to ensure stability and minimal hydrogen-deuterium exchange under physiological conditions.

Table 1: Chemical Properties of this compound

Property Specification Analytical Significance
Molecular Formula C₃₁H₄₂D₆O₆ Defines elemental composition for mass calculation
Molecular Weight 522.75 g/mol 6 Da higher than native fusidic acid for MS discrimination
Chemical Purity >95% (lot-specific) Minimizes interference in quantitative analysis
Storage Conditions -20°C, desiccated Maintains stability and prevents degradation
Primary Application Internal Standard for MS Quantification of native fusidic acid in complex matrices

The deuterium incorporation in this compound increases its molecular mass by 6 Da compared to the non-deuterated form, creating a distinct isotope pattern that can be easily resolved in mass spectrometry. This mass difference is sufficient to avoid overlapping isotopic distributions while maintaining nearly identical retention characteristics in chromatographic separation, which is crucial for accurate quantification. The structural integrity of the fusidic acid core is preserved, ensuring that the deuterated analog experiences the same extraction efficiency, matrix effects, and ionization characteristics as the analyte of interest [2].

Experimental Protocols

Sample Preparation Protocol

Materials and Reagents:

  • This compound (Santa Cruz Biotechnology, sc-218551 or equivalent) [2]
  • HPLC-grade methanol, acetonitrile, and water
  • Formic acid (optima LC/MS grade)
  • Blank biological matrix (plasma, serum, tissue homogenate)
  • Bond Elut C18 solid-phase extraction cartridges (1 mL, 30 mg) or equivalent

Stock Solution Preparation:

  • Prepare a primary stock solution of this compound at 1.0 mg/mL in HPLC-grade methanol.
  • Store aliquots at -80°C in amber vials to prevent light degradation and evaporation.
  • Prepare a working internal standard solution at 100 ng/mL by serial dilution in methanol:water (50:50, v/v).
  • Verify stock solution concentration by UV spectrophotometry prior to use (ε = 12,450 M⁻¹cm⁻¹ at 235 nm).

Sample Extraction Procedure:

  • Transfer 100 µL of biological sample (plasma, tissue homogenate) to a clean polypropylene tube.
  • Add 20 µL of working internal standard solution (100 ng/mL) to each sample, representing 2 ng of absolute this compound.
  • Vortex mix for 30 seconds to ensure complete equilibration.
  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile with 0.1% formic acid.
  • Vortex vigorously for 60 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase initial conditions (see Section 3.2).
  • Centrifuge at 14,000 × g for 5 minutes and transfer to LC-MS vials for analysis.

Quality Control Preparation:

  • Prepare calibration standards in the same biological matrix as study samples.
  • Create quality control samples at low, medium, and high concentrations within the expected calibration range.
  • Process all QC samples alongside study samples to monitor analytical performance.
LC-MS/MS Analysis Protocol

Liquid Chromatography Conditions:

  • Column: Kinetex C18 (50 × 2.1 mm, 1.7 µm) or equivalent
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Program: 0-1.0 min (20% B), 1.0-4.0 min (20-95% B), 4.0-5.5 min (95% B), 5.5-6.0 min (95-20% B), 6.0-8.0 min (20% B)
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Column Temperature: 40°C
  • Autosampler Temperature: 10°C

Mass Spectrometry Parameters:

  • Instrument: Triple quadrupole mass spectrometer with ESI source
  • Ionization Mode: Negative electrospray ionization
  • Ion Spray Voltage: -4500 V
  • Source Temperature: 550°C
  • Nebulizer Gas (GS1): 50 psi
  • Heater Gas (GS2): 60 psi
  • Curtain Gas: 35 psi
  • Collision Gas: Medium (8-10 psi)
  • Multiple Reaction Monitoring (MRM) Transitions:
    • Fusidic Acid: 515.3 → 123.0 (quantifier), 515.3 → 339.2 (qualifier)
    • This compound: 521.3 → 129.0 (quantifier), 521.3 → 345.2 (qualifier)
  • Dwell Time: 100 msec per transition
  • Collision Energy: -35 eV (quantifier), -25 eV (qualifier)
  • Declustering Potential: -80 V

Table 2: Optimal Mass Spectrometry Parameters for this compound Analysis

Parameter Fusidic Acid This compound Purpose
Precursor Ion (m/z) 515.3 521.3 Molecular ion selection
Product Ion 1 123.0 129.0 Primary quantification
CE Product 1 -35 eV -35 eV Fragment optimization
Product Ion 2 339.2 345.2 Confirmatory transition
CE Product 2 -25 eV -25 eV Confirmatory fragmentation
Retention Time ~4.2 min ~4.2 min Chromatographic alignment
Workflow Visualization

The following Graphviz diagram illustrates the complete experimental workflow for the quantification of fusidic acid using this compound as an internal standard:

G This compound MS Analysis Workflow SamplePrep Sample Preparation • Add this compound IS • Protein precipitation • SPE cleanup LCAnalysis LC Separation • C18 column • Gradient elution • 8 min runtime SamplePrep->LCAnalysis Reconstituted extract MSDetection MS Detection • Negative ESI • MRM monitoring • m/z 521.3→129.0 LCAnalysis->MSDetection Eluting analyte DataProcessing Data Analysis • Peak integration • Calibration curve • Calculate concentration MSDetection->DataProcessing Raw MS data ResultReport Result Reporting • QC assessment • Data interpretation DataProcessing->ResultReport Quantitative results

Quantitative Analysis Using Isotope Dilution Mass Spectrometry

Calibration Curve Preparation

The quantification accuracy of fusidic acid in biological samples relies on the construction of a robust calibration curve using this compound as the internal standard. The isotope dilution methodology corrects for sample preparation losses, matrix effects, and instrumental variability. Prepare calibration standards as follows:

  • Prepare a calibration stock solution of native fusidic acid at 1.0 mg/mL in methanol.
  • Perform serial dilutions to create working solutions at concentrations of 0.1, 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
  • Spike 100 µL of blank matrix with 20 µL of appropriate working solution and 20 µL of this compound working solution (100 ng/mL).
  • Process each calibration standard according to the sample preparation protocol (Section 3.1).
  • Analyze calibration standards in triplicate to establish reproducibility.

Table 3: Representative Calibration Curve Data for Fusidic Acid Quantification

Theoretical Concentration (ng/mL) Peak Area Ratio (Analyte/IS) Calculated Concentration (ng/mL) Accuracy (%) Precision (%RSD)
0.1 0.0021 0.098 98.0 8.5
0.5 0.0103 0.487 97.4 6.2
1.0 0.0208 1.02 102.0 5.1
5.0 0.104 4.95 99.0 4.3
10.0 0.209 10.1 101.0 3.8
50.0 1.02 49.8 99.6 3.1
100.0 2.08 102 102.0 2.7
500.0 10.3 495 99.0 2.5
1000.0 20.5 985 98.5 2.9
Data Processing and Calculation

The quantification process employs the internal standard method to calculate the concentration of fusidic acid in unknown samples. The calibration curve is generated by plotting the peak area ratio (native fusidic acid / this compound) against the theoretical concentration of native fusidic acid. A weighted linear regression (1/x² weighting) is typically applied to account for heteroscedasticity across the concentration range.

The concentration of fusidic acid in unknown samples is calculated using the equation derived from the calibration curve: [ \text{Concentration}{\text{unknown}} = \frac{\text{Peak Area Ratio}{\text{unknown}} - \text{Intercept}}{\text{Slope}} ]

Where the peak area ratio is determined from the MRM transitions for native fusidic acid (515.3 → 123.0) and this compound (521.3 → 129.0). The correlation coefficient (r) of the calibration curve should exceed 0.995, and back-calculated standards should fall within ±15% of theoretical values (±20% at the lower limit of quantification).

Method Validation Parameters

To ensure analytical reliability, the method should be thoroughly validated according to FDA and EMA bioanalytical method validation guidelines. Key validation parameters include:

  • Accuracy and Precision: Intra-day and inter-day accuracy should be within 85-115% of theoretical values, with precision ≤15% RSD.
  • Selectivity: No significant interference at retention times of analyte and internal standard in six different lots of blank matrix.
  • Linearity: Calibration curve with minimum of 6 points spanning expected concentration range with r > 0.995.
  • Lower Limit of Quantification (LLOQ): Signal-to-noise ratio ≥10:1 with accuracy and precision within ±20%.
  • Recovery and Matrix Effects: Consistent extraction recovery and minimal ionization suppression/enhancement.
  • Stability: Bench-top, processed sample, freeze-thaw, and long-term stability assessments.

Applications in Research

The application of this compound in mass spectrometry extends across multiple research domains, leveraging its structural homology with the native compound and distinct mass signature. In pharmacokinetic studies, researchers employ this compound to quantify drug concentrations in plasma and tissues following administration, enabling precise determination of absorption, distribution, metabolism, and excretion parameters [2]. The high dosing regimen of fusidic acid (3 g on day 1, 1.2 g on subsequent days) necessitates reliable quantification methods to establish exposure-response relationships and optimize therapeutic regimens [1].

In environmental science, this compound serves as a tracer to investigate the fate and transformation of fusidic acid in soil and water systems. The deuterated analog allows researchers to distinguish between administered compound and environmental background, providing critical insights into the persistence and ecological impact of this antibiotic [2]. Additionally, this compound finds application in resistance mechanism studies, where researchers explore the molecular basis of decreased susceptibility in bacterial pathogens, particularly mutations in the fusA gene (encoding EF-G) or the presence of fusB-family resistance proteins [1]. The ability to precisely quantify fusidic acid concentrations in in vitro systems supports the development of novel analogs with improved resistance profiles.

Troubleshooting and Technical Notes

  • Retention Time Shift: If retention times of native fusidic acid and this compound begin to diverge, check column performance and mobile phase pH. The deuterated form may exhibit slightly earlier elution under suboptimal conditions.
  • Signal Suppression: If ionization suppression is observed, optimize solid-phase extraction protocols or implement additional cleanup steps to remove interfering matrix components.
  • Deuterium Exchange: Monitor for potential loss of deuterium atoms in certain solvent systems or pH conditions, which would diminish the mass difference between analyte and internal standard.
  • Column Selection: The steroidal structure of fusidic acid benefits from C18 columns with high phase density and endcapping for optimal peak shape and resolution.

Conclusion

This compound serves as a critical analytical tool for the precise quantification of fusidic acid in complex matrices using mass spectrometry. Its implementation as an internal standard following the detailed protocols outlined in this document enables researchers to achieve superior analytical performance with robust quantification, high precision, and accurate assessment of fusidic acid concentrations in various research contexts. The methodology leverages the fundamental advantages of isotope dilution mass spectrometry while addressing the specific analytical challenges presented by this important antibiotic compound.

References

Comprehensive Application Notes and Protocols for Fusidic Acid-d6 Analytical Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fusidic Acid-d6 and Its Analytical Applications

This compound is a deuterium-labeled isotopologue of the naturally occurring antibiotic fusidic acid, where six hydrogen atoms have been replaced with deuterium atoms. This strategic labeling makes it an invaluable internal standard for quantitative analysis using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium incorporation results in a predictable mass shift that enables clear differentiation from the non-deuterated compound in mass spectrometric analysis, while maintaining nearly identical chromatographic behavior.

As a stable isotope-labeled compound, this compound is primarily employed in pharmaceutical research and development for method development, validation, and quality control applications. It serves as a critical reference standard that provides traceability and compliance with pharmacopeial standards (USP and EP) during the synthesis and formulation stages of drug development [1]. The compound finds particular utility in bioanalytical method development for quantifying fusidic acid in various matrices, pharmacokinetic studies to understand drug metabolism and distribution, and formulation analysis to determine drug loading and release profiles from advanced drug delivery systems. Its chemical structure retains the core tetracyclic steroidal framework of fusidic acid, with deuterium atoms strategically incorporated to maintain isotopic stability while providing the necessary mass differentiation for accurate quantification [2].

Developed HPLC Methods for Fusidic Acid Analysis

Researchers have developed and validated several reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of fusidic acid in various formulations, which can be adapted for use with this compound as an internal standard. These methods offer robust separation, excellent sensitivity, and reliable quantification for both the active pharmaceutical ingredient and its deuterated counterpart.

Table 1: Summary of HPLC Methods for Fusidic Acid Analysis

Method Parameter SLN Formulation Method [3] Nanoemulsion-Based Gels Method [4] Stability-Indicating Method [5]
Stationary Phase C18 column C18 column (250 mm × 4.6 mm, 5 μm) YMC-Pack Pro C18 (150 mm × 4.6 mm, 3 μm)
Mobile Phase Acetic acid, acetonitrile, methanol (30:60:10) Water:acetonitrile (20:80), pH 3.3 Gradient with methanol, phosphoric acid, water, and acetonitrile
Flow Rate 1.5 mL/min 1.0 mL/min 0.7 mL/min
Injection Volume 20 μL 20 μL Not specified
Detection PDA at 235 nm UV at 235 nm UV at 235 nm
Elution Mode Isocratic Isocratic Gradient
Column Temperature Not specified 25°C 40°C
Linearity Range 0.24-0.36 mg/mL 12.5-400 μg/mL Not specified
Runtime Not specified 10 minutes Not specified

The chromatographic separation for all methods utilizes reversed-phase C18 columns, which provide excellent retention and separation for the relatively hydrophobic fusidic acid molecule. The mobile phases typically consist of acidified aqueous-acetonitrile mixtures, which enhance peak shape and improve separation efficiency. The consistent use of 235 nm as detection wavelength across multiple methods indicates this is the optimal wavelength for detecting fusidic acid and its deuterated form with maximum sensitivity [3] [4] [5]. The method developed for nanoemulsion-based gels demonstrates particularly broad linearity across a concentration range of 12.5 to 400 μg/mL, making it suitable for quantifying both low and high concentration samples [4].

Table 2: Method Validation Parameters for Fusidic Acid HPLC Methods

Validation Parameter SLN Formulation Method [3] Nanoemulsion-Based Gels Method [4]
Linearity (R²) 0.99 Not specified (strong linearity reported)
Precision (% RSD) < 2% Within acceptance criteria
LOD 4.0 μg/mL 1.33 μg/mL
LOQ 12.4 μg/mL 4.04 μg/mL
Robustness Not fully specified Robust at temperature 23-27°C, pH 3.0-3.5, wavelength 230-240 nm, flow rate 0.8-1.2 mL/min
Specificity Not specified Effective separation from formulation components
Accuracy (% Recovery) % RSD < 1% Full recovery

The validation data demonstrates that both methods exhibit excellent precision with percent relative standard deviation (% RSD) values well within the generally accepted limits of ≤2% for pharmaceutical analysis [3]. The method designed for nanoemulsion-based gels shows superior sensitivity with lower LOD and LOQ values, indicating it can detect and quantify smaller amounts of the analyte [4]. The robustness testing conducted on the nanoemulsion method confirms that it remains reliable despite small deliberate variations in method parameters, a critical factor for method transfer between laboratories and long-term use in quality control settings [4].

Experimental Protocols

HPLC Instrumentation and Conditions

The following protocol outlines the specific conditions for analyzing this compound based on established methods for fusidic acid analysis [4]:

  • Chromatographic System: Shimadzu HPLC system equipped with LC-20AT vp pump, SPD-20AD vp UV-vis detector, SIL-20A HT vp autosampler, CTO-10S vp column oven, and degasser
  • Data Processing: LabSolutions software or equivalent
  • Analytical Column: Agilent ZORBAX SB-C18 column (250 mm × 4.6 mm, 5 μm) or equivalent C18 column
  • Mobile Phase: Acetonitrile:water with 0.001 M acetic acid (80:20, v/v), adjusted to pH 3.3
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 235 nm
  • Injection Volume: 20 μL
  • Column Temperature: 25°C
  • Run Time: 10 minutes
  • Elution Mode: Isocratic
Preparation of Standard Solutions
  • Stock Solution of this compound (400 μg/mL): Accurately weigh 40 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and make up to volume with mobile phase. Sonicate for 10 minutes to ensure complete dissolution [4].
  • Calibration Standards: Prepare a series of standard solutions by diluting the stock solution with mobile phase to obtain concentrations ranging from 12.5 to 400 μg/mL. Recommended concentration levels: 12.5, 25, 50, 100, 200, and 400 μg/mL [4].
  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 12.5, 50, and 100 μg/mL) for method validation [4].
Sample Preparation Procedures

The sample preparation method varies depending on the formulation matrix:

  • For Nanoemulsion-Based Gels: Accurately weigh 100 mg of the formulation into a 10 mL volumetric flask. Add approximately 8 mL of mobile phase and sonicate for 10 minutes with occasional shaking. Cool to room temperature and dilute to volume with mobile phase. Filter through a 0.45 μm PTFE membrane filter before injection [4].
  • For Solid Lipid Nanoparticles (SLNs): The method involves using alcoholic solutions of fusidic acid, with specific dilution factors depending on the expected drug loading [3].
  • For Cream Formulations: For combination products containing both fusidic acid and other active ingredients (e.g., betamethasone-17-valerate), appropriate extraction procedures using solvents like methanol or acetonitrile with sonication are recommended [5].
System Suitability Testing

Before sample analysis, perform system suitability tests to ensure the chromatographic system is operating correctly:

  • Make six replicate injections of the standard solution at 200 μg/mL concentration
  • Calculate the following parameters [4]:
    • Theoretical plates (N): Should be >2000 for the analyte peak
    • Tailing factor (T): Should be ≤2.0 for the analyte peak
    • Height equivalent to a theoretical plate (HETP): Should be within specified limits
    • % RSD for peak areas: Should be ≤2% for the six replicate injections

Applications in Pharmaceutical Analysis

Quantitative Analysis in Novel Drug Delivery Systems

This compound serves as an ideal internal standard for quantifying fusidic acid in advanced drug delivery systems, where accurate determination of drug loading and release profiles is essential for formulation optimization. Research has demonstrated its utility in analyzing solid lipid nanoparticles (SLNs), with reported entrapment efficiency of 87% ± 2% and sustained release characteristics showing 81% drug release within 24 hours [3]. Similarly, the method has been successfully applied to nanoemulsion-based gels, including both non-ionic and cationic formulations, where it enables precise quantification without interference from formulation excipients [4].

The application of this compound as an internal standard in these complex matrices corrects for analytical variability during sample preparation and analysis, including extraction efficiency variations, injection volume inconsistencies, and matrix effects. This correction capability is particularly valuable in formulation development studies, where researchers need to accurately determine key parameters such as entrapment efficiency, drug loading capacity, and in vitro release profiles under various conditions. The use of a deuterated internal standard significantly improves the accuracy and reliability of these determinations, especially when dealing with complex matrices that may contain interfering components [3] [4].

Stability-Indicating Methods and Impurity Profiling

This compound is particularly valuable in stability-indicating methods for both fusidic acid alone and in combination with other drugs such as betamethasone-17-valerate in semi-solid pharmaceutical dosage forms [5]. These methods are specifically designed to separate and quantify the active pharmaceutical ingredients from their degradation products and process-related impurities, providing crucial information about drug stability under various storage conditions.

The gradient elution method developed for combination creams exemplifies this application, employing a sophisticated mobile phase system with carefully controlled proportions of methanol, phosphoric acid, water, and acetonitrile to achieve optimal separation of all relevant compounds [5]. When this compound is incorporated as an internal standard in such methods, it enables precise quantification despite the complex chromatographic profiles often encountered in stability samples. This approach provides pharmaceutical scientists with reliable tools for forced degradation studies, shelf-life determination, and quality control of commercial products, ensuring that patients receive medications with the required purity, potency, and safety profiles throughout their intended shelf life.

Method Validation Guidelines

Method validation for this compound analytical procedures should follow ICH guidelines and incorporate specific acceptance criteria based on the intended application:

  • Linearity: Evaluate over a concentration range of 12.5-400 μg/mL with a minimum correlation coefficient (R²) of 0.99 [4]
  • Precision:
    • Repeatability: % RSD ≤ 2% for nine determinations across the concentration range (three concentrations/three replicates each) [3] [4]
    • Intermediate precision: % RSD ≤ 2% for analyses performed on different days by different analysts [4]
  • Accuracy: Demonstrate recovery of 98-102% with % RSD < 1% [3]
  • Specificity: No interference from blank, placebo, or degradation products at the retention time of the analyte [4] [5]
  • Robustness: Method should tolerate small variations in parameters including:
    • Temperature: 23-27°C
    • pH: 3.0-3.5
    • Detection wavelength: 230-240 nm
    • Flow rate: 0.8-1.2 mL/min
    • Mobile phase composition: ±2% absolute change in organic component [4]
  • LOD and LOQ: Signal-to-noise ratios of 3:1 and 10:1, respectively [4]

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for this compound analytical method development and application:

workflow Start Method Development Planning Prep Standard Solution Preparation Start->Prep HPLC HPLC Condition Optimization Prep->HPLC Sub1 Weigh this compound accurately Prep->Sub1 Sub2 Dissolve in mobile phase Prep->Sub2 Sub3 Prepare calibration standards Prep->Sub3 Validation Method Validation HPLC->Validation Sub4 Select stationary and mobile phases HPLC->Sub4 Sub5 Optimize detection wavelength HPLC->Sub5 Sub6 Establish gradient or isocratic elution HPLC->Sub6 Application Sample Analysis Validation->Application Sub7 Linearity and range assessment Validation->Sub7 Sub8 Precision and accuracy evaluation Validation->Sub8 Sub9 Specificity and robustness testing Validation->Sub9 Data Data Analysis and Reporting Application->Data Sub10 Prepare quality control samples Application->Sub10 Sub11 Chromatographic separation Application->Sub11 Sub12 Peak integration and identification Application->Sub12 Sub13 Calculate concentration using internal standard Application->Sub13

Diagram 1: Experimental workflow for this compound analytical method development and application

Fusidic acid exerts its antibacterial effect through a unique mechanism involving the bacterial protein synthesis machinery. The following diagram illustrates this mechanism and the role of this compound in studying it:

mechanism Ribosome Bacterial Ribosome (70S) EFG Elongation Factor G (EF-G) Ribosome->EFG Binds to Transloc tRNA Translocation Inhibition EFG->Transloc Facilitates FA Fusidic Acid FA->EFG Binds and Stabilizes FAD6 This compound (Internal Standard) MS LC-MS/MS Analysis FAD6->MS Internal Standard for Synthesis Protein Synthesis Arrest Transloc->Synthesis Results in Analysis Analytical Quantification MS->Analysis Enables precise

Diagram 2: Mechanism of action of fusidic acid and application of this compound in analytical quantification

Troubleshooting and Technical Notes

  • Peak Tailing: If excessive peak tailing is observed, consider adjusting mobile phase pH (optimize between 3.0-3.5) or adding 0.1% formic acid instead of acetic acid to improve peak shape [4].
  • Retention Time Shift: Significant retention time drift may indicate mobile phase degradation or column aging. Prepare fresh mobile phase daily and ensure consistent column temperature [4].
  • Low Recovery: For complex formulations, extend sonication time during sample preparation to 15-20 minutes and verify extraction solvent compatibility with the formulation matrix [4].
  • High Background Noise: Allow the HPLC system sufficient equilibration time (typically 30-60 minutes) and ensure mobile phase is properly degassed [4].
  • System Suitability Failures: If system suitability criteria are not met, consider column replacement, cleaning of injection system, or preparation of fresh mobile phase and standards [4].

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for the development, validation, and application of analytical methods for this compound. The well-established reversed-phase HPLC methods with UV detection at 235 nm offer robust and reliable approaches for quantifying this deuterated internal standard across various pharmaceutical formulations. The incorporation of this compound as an internal standard significantly enhances the accuracy, precision, and reliability of analytical methods, particularly when dealing with complex matrices such as solid lipid nanoparticles, nanoemulsions, and semi-solid dosage forms.

By following the detailed experimental protocols, validation guidelines, and troubleshooting recommendations provided in this document, researchers can implement these methods in their laboratories to support various stages of drug development, from formulation optimization to stability studies and quality control. The consistent demonstration of method validity across multiple parameters (linearity, precision, accuracy, specificity, and robustness) ensures that results obtained using these methods are scientifically sound and regulatory compliant, ultimately contributing to the development of safe and effective pharmaceutical products containing fusidic acid.

References

Fusidic Acid Quality Control: Analytical Method Validation & Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fusidic Acid and its Deuterated Form

Fusidic acid is a steroid antibiotic primarily used to treat staphylococcal infections, including those caused by Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.03–0.25 µg/ml [1]. According to 2025 European Committee on Antimicrobial Susceptibility Testing standards, Staphylococcus spp. are considered resistant to fusidic acid when the MIC exceeds 1 µg/ml [1]. Fusidic Acid-d6, a deuterated internal standard with six deuterium atoms, is essential for ensuring accurate quantification in bioanalytical methods, though its quality control follows the same rigorous validation pathways as the non-deuterated drug substance.

Analytical Method Validation (AMV) Framework

The validation strategy for analytical methods is defined as the collection and evaluation of data from the method development stage through routine quality control (QC) testing. This process establishes scientific evidence that an analytical method consistently delivers accurate and reliable results [2]. The guidance builds upon ICH Q2(R1) and incorporates modern quality expectations from ICH Q8(R2), Q9, and Q10 [2].

Table 1: Analytical Method Validation Parameters and Acceptance Criteria

Validation Parameter Objective Typical Acceptance Criteria
Accuracy/Recovery Measure of closeness to true value 85-115% (varies by level)
Precision Degree of scatter in results RSD ≤15% (depending on level)
Repeatability Precision under same conditions RSD ≤10% for drug substance
Intermediate Precision Lab-to-lab/analyst-to-analyst variation RSD ≤15%
Specificity Ability to measure analyte unequivocally No interference from blank
Limit of Detection (LOD) Lowest detectable amount Signal-to-Noise ≥3:1
Limit of Quantification (LOQ) Lowest quantifiable amount Signal-to-Noise ≥10:1, Accuracy/Precision within ±20%
Linearity & Range Proportionality of signal to concentration R² ≥0.990 over specified range
Robustness Resilience to deliberate parameter changes System suitability criteria met

Detailed QC Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies assess the stability-indicating properties of analytical methods and elucidate potential degradation pathways.

  • Objective: To validate method specificity and identify degradation products.
  • Materials: Fusidic Acid/Fusidic Acid-d6 reference standard, acetonitrile (HPLC grade), water (HPLC grade), formic acid (LC-MS grade).
  • Procedure:
    • Acidic Degradation: Expose 1 mg/mL solution to 0.1 M HCl at 60°C for 30 minutes. Neutralize with equivalent base.
    • Basic Degradation: Expose 1 mg/mL solution to 0.1 M NaOH at 60°C for 30 minutes. Neutralize with equivalent acid.
    • Oxidative Degradation: Expose 1 mg/mL solution to 3% H₂O₂ at room temperature for 30 minutes.
    • Thermal Degradation: Expose solid material to 105°C for 24 hours.
    • Photolytic Degradation: Expose solid material to ~1.2 million lux hours of visible and ≥200 W·h/m² of UV light.
  • Analysis: Analyze all samples against untreated control and blank. Resolution between analyte peaks and degradation products should be ≥2.0.
Protocol for LC-MS/MS Method for this compound Purity

This protocol uses this compound as an internal standard but can be adapted for its own QC.

  • Objective: To separate and quantify fusidic acid and its potential impurities using this compound as internal standard.
  • Chromatographic Conditions:
    • Column: C18, 100 mm x 4.6 mm, 2.7 µm
    • Mobile Phase A: 0.1% Formic acid in water
    • Mobile Phase B: 0.1% Formic acid in acetonitrile
    • Gradient: 30% B to 95% B over 12 minutes
    • Flow Rate: 0.5 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5 µL
  • Mass Spectrometric Conditions:
    • Ionization Mode: Electrospray Ionization (Negative mode)
    • Detection: Multiple Reaction Monitoring (MRM)
    • Ion Source Temperature: 150°C
    • Desolvation Temperature: 500°C
  • System Suitability: Retention time RSD <1%, Peak area RSD <2% for six replicate injections.

Stability Testing Requirements

Stability testing provides evidence of how the quality of a drug substance varies under environmental factors. The ICH Q1 guideline outlines data expectations to support marketing authorization [3].

Table 2: Stability Testing Conditions for this compound

Study Type Storage Conditions Minimum Testing Frequency Key Test Parameters
Long-Term Testing 25°C ± 2°C / 60% RH ± 5% 0, 3, 6, 9, 12, 18, 24, 36 months Appearance, Assay, Degradation Products
Intermediate Testing 30°C ± 2°C / 65% RH ± 5% 0, 6, 9, 12 months (if required) Appearance, Assay, Degradation Products
Accelerated Testing 40°C ± 2°C / 75% RH ± 5% 0, 3, 6 months Appearance, Assay, Degradation Products

Mechanism of Action & Resistance Pathways

Understanding the biological mechanism is crucial for comprehensive quality control, as it informs relevant bioassay development.

G Ribosome Ribosome EFG_GTP EF-G•GTP Ribosome->EFG_GTP  Binds to Translocation Translocation (tRNA/mRNA movement) EFG_GTP->Translocation  GTP Hydrolysis EFG_GDP_FA EF-G•GDP•Fusidic Acid (Locked Complex) EFG_GDP_FA->Ribosome  Remains Bound Blocks A-site Translocation->EFG_GDP_FA  Fusidic Acid Binds

Diagram 1: Fusidic Acid Mechanism of Action: Fusidic acid binds EF-G•GDP on the ribosome after GTP hydrolysis, locking the complex and blocking translocation [1].

Quality Control Workflow Diagram

The following diagram illustrates the complete quality control workflow for this compound, from receipt to certification.

G Start Receive this compound Sample ID_Test Identity Test (LC-MS/MS, NMR) Start->ID_Test Purity_Test Purity & Assay (HPLC-UV/DAD) Start->Purity_Test Water Water Content (Karl Fischer) Start->Water Residue Residual Solvents (GC-MS) Start->Residue Micro Microbiological Testing Start->Micro Data_Review Data Review & Specification Check ID_Test->Data_Review Purity_Test->Data_Review Water->Data_Review Residue->Data_Review Micro->Data_Review Release Certificate of Analysis & Release Data_Review->Release

Diagram 2: this compound QC Workflow: Comprehensive testing workflow from sample receipt to certification.

Regulatory Considerations

For drug substances, stability testing must follow consolidated ICH Q1 guidance, which harmonizes previous guidelines (Q1A(R2), Q1B, Q1C, Q1D, Q1E, and Q5C) and provides guidance for complex biological products [3]. Key aspects include:

  • Stability Commitment: Commitment to continue long-term studies post-approval.
  • Data Evaluation: Using statistical methods to estimate retest periods/shelf life.
  • Storage Conditions: Defining appropriate storage conditions and labeling.

Conclusion

Robust quality control of this compound requires a systematic approach based on Analytical Method Validation principles [2] and ICH stability guidelines [3]. While fusidic acid acts by inhibiting bacterial protein synthesis through binding to EF-G [1], its deuterated form necessitates stringent chromatographic and spectrometric controls to ensure its reliability as an internal standard. The protocols and frameworks provided here offer researchers a foundation for ensuring the identity, purity, and stability of this compound in pharmaceutical development.

References

Fusidic Acid-d6 metabolite tracing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fusidic Acid-d6

This compound is a deuterium-labeled form of the bacteriostatic antibiotic, Fusidic acid. It is used in research as a tracer and an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS [1] [2]. The deuterium labeling (a stable hydrogen isotope) allows scientists to distinguish the compound from its non-labeled counterpart in complex biological systems, making it invaluable for tracking the compound's metabolism and distribution [1] [2].

The unlabeled Fusidic acid is a steroid antibiotic isolated from the fungus Fusidium coccineum. It inhibits bacterial protein synthesis by preventing the release of the translation elongation factor G (EF-G) from the ribosome [1] [3]. It is important to note that despite its steroid structure, it has no corticosteroid effects [1].

Key Applications in Research and Drug Development

The primary applications of this compound are centered on its role as a tracer in metabolic and pharmacokinetic studies.

  • Metabolite Tracing: Its core use is to track the absorption, distribution, metabolism, and excretion (ADME) of Fusidic acid. By incorporating stable deuterium atoms, researchers can precisely follow the parent drug and identify its metabolites using mass spectrometry [1].
  • Quantitative Internal Standard: It serves as an ideal internal standard for quantitative bioanalysis. Because it is chemically identical to Fusidic acid but has a slightly higher molecular weight, it allows for highly accurate measurement of Fusidic acid concentrations in biological samples (e.g., plasma, urine, tissues) via LC-MS or GC-MS, correcting for variations in sample preparation and instrument response [1] [2].

Detailed Experimental Protocols

The following protocols outline the use of this compound for metabolite tracing and quantitative analysis.

Protocol 1: Using this compound as an Internal Standard for LC-MS Quantification

This protocol describes how to prepare and use this compound to quantify unlabeled Fusidic acid in a biological sample.

  • Principle: A known amount of this compound is added to a biological sample containing an unknown quantity of Fusidic acid. The mixture is processed and analyzed by LC-MS. The ratio of the MS signal for Fusidic acid to that of this compound is used to calculate the concentration of Fusidic acid, based on a pre-established calibration curve.
  • Materials:
    • This compound (as a certified standard solution) [1]
    • Unlabeled Fusidic acid (for preparing calibration standards) [3]
    • Biological sample (e.g., plasma, tissue homogenate)
    • Appropriate solvents (e.g., methanol, acetonitrile, water) for sample preparation and mobile phases
    • LC-MS system
  • Procedure:
    • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. The concentration should be accurately known.
    • Sample Spiking: Add a fixed, precise volume of the this compound working solution to a measured volume of your biological sample (e.g., 100 µL of plasma). Vortex thoroughly to mix.
    • Sample Preparation: Precipitate proteins by adding a volume of organic solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitate.
    • Extraction: Transfer the clear supernatant to a new vial. It may be evaporated to dryness and reconstituted in the LC-MS starting mobile phase.
    • LC-MS Analysis: Inject the sample into the LC-MS system.
      • Liquid Chromatography (LC): Separates Fusidic acid and its metabolites from other matrix components.
      • Mass Spectrometry (MS): Detects the ions specific to Fusidic acid and this compound. The mass difference of 6 Daltons allows for easy differentiation.
    • Quantification: Generate a calibration curve by analyzing samples with known concentrations of unlabeled Fusidic acid, each containing the same fixed amount of this compound. The concentration of Fusidic acid in the unknown sample is determined by comparing the analyte-to-internal standard response ratio to the calibration curve.
Protocol 2: Tracing Fusidic Acid Metabolites Using this compound

This protocol uses this compound to identify and characterize the metabolic pathway of Fusidic acid.

  • Principle: Administering this compound to an in vitro system (e.g., liver microsomes) or an in vivo model allows researchers to track the deuterium label as the compound is metabolized. The unique mass signature of the labeled drug and its metabolites enables their specific detection and identification.
  • Materials:
    • This compound
    • In vitro system (e.g., hepatocytes, liver microsomes) or an appropriate animal model
    • Sample collection tubes
    • Solid-phase extraction (SPE) cartridges
    • LC-MS/MS system
  • Procedure:
    • Dosing: Introduce a physiological concentration of this compound into the experimental system.
    • Incubation and Sampling: Allow metabolism to proceed for a set time. Collect samples (e.g., microsomal medium, plasma, urine) at multiple time points.
    • Sample Processing: Process samples similarly to Protocol 1, using protein precipitation or SPE for cleaner extracts.
    • LC-MS/MS Analysis: Analyze samples using LC-MS/MS.
      • The initial MS scan (Full Scan) identifies all ions with the mass shift characteristic of the deuterium label.
      • Tandem MS (MS/MS) fragments these ions to elucidate their structure and identify the site and nature of metabolism (e.g., hydroxylation, glucuronidation) [3].
    • Data Analysis: Identify potential metabolites by looking for expected mass shifts (e.g., +16 for oxidation, +176 for glucuronidation) from the parent this compound. Use MS/MS fragmentation patterns to confirm metabolite structures.

The following diagram illustrates the logical workflow for the metabolite tracing protocol.

Start Start: Administer This compound Sample Collect Biological Samples Start->Sample Process Process Samples (Protein Precipitation/SPE) Sample->Process Analyze LC-MS/MS Analysis Process->Analyze FullScan Full MS Scan (Find Deuterated Species) Analyze->FullScan MSMS Tandem MS (MS/MS) (Fragment for Structure) FullScan->MSMS Identify Identify Metabolites by Mass Shift & Pattern MSMS->Identify End End: Map Metabolic Pathway Identify->End

Workflow for tracing Fusidic Acid metabolites using this compound

Physicochemical & Pharmacokinetic Data

The tables below summarize key data for this compound and its unlabeled counterpart, which is essential for experimental planning.

Table 1: Physicochemical Properties

Property This compound [1] Unlabeled Fusidic Acid [3]
Molecular Formula C31H42D6O6 C31H48O6
Molecular Weight 522.75 g/mol 516.71 g/mol
Elemental Analysis Information not available in search results C, 72.06%; H, 9.36%; O, 18.58%
LogP Information not available in search results 6.41
Hydrogen Bond Donor Count Information not available in search results 3
Hydrogen Bond Acceptor Count Information not available in search results 6

Table 2: Pharmacokinetic & Toxicokinetic Data of Unlabeled Fusidic Acid [3]

Parameter Value / Description
Oral Bioavailability 91% (tablets); 22.5% (suspension in pediatric patients)
Protein Binding 97% to 99%
Metabolism Metabolites include dicarboxylic ester/acid, 3-keto fusidic acid, hydroxy fusidic acid, glucuronide fusidic acid, and a glycol metabolite.
Biological Half-Life Approximately 5 to 6 hours in adults.
Use in Lactation Data is limited. Levels in breastmilk after intravenous administration appear to be low. Topical application on nipples is not recommended as primary treatment for cracked nipples.

Critical Notes for Experimental Success

  • Solubility and Storage: Fusidic acid is soluble in DMSO (~100 mg/mL). Store this compound according to the certificate of analysis, typically at -20°C or below, and protect from light [3].
  • Analytical Method Development: The high protein binding (97-99%) of Fusidic acid necessitates efficient protein precipitation or another rigorous clean-up step during sample preparation to ensure accurate quantification [3].
  • Metabolite Identification: Be aware of the common metabolites of Fusidic acid, such as the glucuronide conjugate and oxidative metabolites, when interpreting MS data [3].
  • Regulatory Status: Fusidic acid is not approved for marketing in the United States but is available in other countries. This compound is for research use only and not for human use [1] [3].

References

Comprehensive Application Notes and Protocols for Fusidic Acid-d6 in Protein Synthesis Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fusidic Acid-d6 and Its Mechanism

This compound is the deuterium-labeled form of fusidic acid, a steroidal antibiotic originally isolated from the fungus Fusidium coccineum [1] [2]. This compound belongs to a unique class of antibiotics known as fusidanes and has maintained clinical relevance due to its continued effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens [3] [2]. The deuterium labeling in this compound provides distinct advantages for research applications, particularly in drug metabolism and pharmacokinetic studies where it serves as an excellent internal standard for quantitative analysis by LC-MS, GC-MS, or NMR techniques [1].

The primary mechanism of action of fusidic acid, and by extension its deuterated form, involves the specific inhibition of bacterial protein synthesis [2] [4]. Unlike many ribosomal-targeting antibiotics that bind directly to ribosomal RNA, fusidic acid specifically targets elongation factor G (EF-G), a essential translation factor required for protein synthesis in bacteria [2]. During the translation process, EF-G facilitates the translocation step, moving the nascent peptide chain from the A-site to the P-site of the ribosome while advancing the mRNA by one codon [2] [4]. Fusidic acid exerts its inhibitory effect by binding to and stabilizing the EF-G-GDP-ribosome complex after GTP hydrolysis, effectively preventing the release of EF-G from the ribosome [2] [4]. This action halts the translation process, resulting in the stalled protein synthesis and ultimately leading to bacterial growth inhibition.

Table 1: Key Characteristics of this compound

Property Description
Chemical Name This compound (Fusidate-d6) [1]
Molecular Weight 522.75 g/mol [1]
Chemical Formula C₃₁H₄₂D₆O₆ [1]
Mechanism of Action Inhibition of protein synthesis via binding to EF-G-GDP-ribosome complex [2] [4]
Primary Target Bacterial Elongation Factor G (EF-G) [2] [4]
Spectrum of Activity Primarily Gram-positive bacteria including Staphylococcus aureus (MRSA, MSSA) [2]
Research Applications Tracer studies, internal standard for quantitative analysis (LC-MS, GC-MS, NMR) [1]

Quantitative Data on Fusidic Acid Inhibition Parameters

Fusidic acid demonstrates potent antibacterial activity against susceptible bacterial strains, with minimum inhibitory concentration (MIC) values typically ranging from 0.125 mg/L to 32 mg/L depending on the specific strain and resistance mechanisms [5]. The following table summarizes key quantitative parameters related to fusidic acid's inhibitory activity and its interaction with various metabolic pathways and transporters:

Table 2: Quantitative Inhibition Parameters of Fusidic Acid

Parameter Value/Range Experimental System Significance
MIC for Susceptible S. aureus 0.125 mg/L [5] Bacterial growth inhibition Baseline susceptibility threshold
MIC for Resistant S. aureus Up to 32-64 mg/L [5] Bacterial growth inhibition Indicates resistance development
BCRP Inhibition (IC₅₀) ~50-110 μM [3] [6] MDCK-BCRP cells Potential drug-drug interactions
OATP1B1 Inhibition (IC₅₀) ~4-35 μM [3] [6] HEK293-OATP1B1 cells Hepatic transporter inhibition
CYP3A4 Inhibition (IC₅₀) ~17-195 μM [3] [6] Human liver microsomes Metabolic pathway inhibition
Plasma Concentration 102 mg/L (peak), 66 mg/L (trough) [2] Human pharmacokinetics Therapeutic exposure levels
Protein Binding >95% [2] Plasma protein binding High degree of binding
Plasma Half-life ~10-14 hours [2] Human pharmacokinetics Extended elimination half-life

The inhibition of hepatic transporters and metabolic enzymes by fusidic acid provides crucial insights for drug-drug interaction studies, particularly explaining the observed interactions with statin medications that can lead to rhabdomyolysis [3] [6]. The concentrations at which these interactions occur are clinically achievable, with maximum theoretical gastrointestinal concentrations reaching approximately 4 mM after a 550-mg oral dose, and maximum total concentrations in the liver inlet reaching up to 223 μM upon multiple dosing [3].

Experimental Protocols

Protocol 1: EF-G Binding and Ribosome Inhibition Assay

Objective: To evaluate the inhibition of bacterial protein synthesis through EF-G binding using this compound as a tracer.

Materials:

  • This compound (research grade, ≥95% purity) [1]
  • Bacterial ribosomes (from S. aureus or E. coli)
  • Purified elongation factor G (EF-G)
  • GTP solution (100 mM)
  • Translation reaction buffer (50 mM Tris-HCl, pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂)
  • Radiolabeled amino acids (³⁵S-methionine or similar)
  • Nitrocellulose filters
  • Scintillation counter

Methodology:

  • Prepare the translation system containing ribosomes, EF-G, and all necessary components for protein synthesis except the test compound.
  • Pre-incubate this compound at varying concentrations (0.1-100 μM) with EF-G (0.5 μM) and ribosomes (0.2 μM) in reaction buffer for 10 minutes at 37°C.
  • Initiate the translocation reaction by adding GTP (1 mM final concentration) and incubate for 15 minutes at 37°C.
  • Measure ribosome-bound EF-G by filter binding assays: apply reaction mixture to nitrocellulose filters, wash with cold buffer, and quantify bound EF-G.
  • For protein synthesis measurements, include radiolabeled amino acids in the reaction and quantify incorporated radioactivity after trichloroacetic acid precipitation.
  • Use this compound as an internal standard in parallel LC-MS analyses to quantify binding kinetics [1].

Data Analysis: Calculate IC₅₀ values for EF-G binding inhibition and determine the effects on protein synthesis rates. This compound stabilizes the EF-G-GDP-ribosome complex, preventing EF-G release and subsequent translocation [2] [4].

Protocol 2: Transporter Inhibition Assays

Objective: To assess the inhibitory potential of this compound on key hepatic transporters (OATP1B1 and BCRP) using overexpressing cell systems.

Materials:

  • This compound [1]
  • MDCK-BCRP and HEK293-OATP1B1 cells [3]
  • Substrate statins (rosuvastatin, atorvastatin, simvastatin)
  • Transport buffer (HBSS with 10 mM HEPES, pH 7.4)
  • LC-MS/MS system for quantification

Methodology:

  • Culture MDCK-BCRP and HEK293-OATP1B1 cells in appropriate media and seed onto transwell inserts (0.25 million cells/well) for 4-5 days until confluent [3].
  • Pre-incubate cells with this compound (0-1000 μM) in transport buffer for 15 minutes at 37°C.
  • For BCRP inhibition: Add 2 μM substrate (e.g., prazosin or labetalol) to the apical chamber and measure flux to the basolateral chamber over 120 minutes [3].
  • For OATP1B1 inhibition: Initiate uptake by adding 1 μM substrate statin to cells and incubate for 5 minutes [3].
  • Terminate reactions by washing with ice-cold HBSS and lyse cells with acetonitrile containing 0.1% formic acid and internal standard.
  • Analyze samples using LC-MS/MS with this compound as quantitative reference [3] [1].

Data Analysis: Calculate the apparent permeability (Papp) and IC₅₀ values for transporter inhibition. The clinically relevant concentrations for intestinal and hepatic inhibition are achievable with oral dosing [3] [6].

Protocol 3: Metabolic Inhibition Using Human Liver Microsomes

Objective: To determine the inhibitory effects of this compound on cytochrome P450 enzymes, particularly CYP3A4.

Materials:

  • This compound [1]
  • Human liver microsomes (0.2-1 mg/ml) or recombinant CYP3A4 (40 pmol) [3]
  • Substrate statins (1 μM)
  • NADPH regenerating system
  • Potassium phosphate buffer (100 mM, pH 7.4)
  • LC-MS/MS system

Methodology:

  • Pre-incubate this compound (0-1000 μM) with human liver microsomes or rCYP3A4 in potassium phosphate buffer containing 5 mM MgCl₂ for 5 minutes at 37°C [3].
  • Initiate reactions by adding NADPH (1 mM final concentration) and incubate for up to 60 minutes at 37°C.
  • At designated time points (0, 15, 30, 45, 60 minutes), remove 50 μl aliquots and precipitate with ice-cold acetonitrile containing internal standard.
  • Centrifuge samples and analyze supernatants by LC-MS/MS to quantify metabolite formation [3].
  • Use this compound as internal standard for precise quantification of parent compounds and metabolites [1].

Data Analysis: Determine IC₅₀ values for CYP3A4 inhibition by monitoring the decrease in metabolite formation rate in the presence of this compound.

Signaling Pathways and Experimental Workflows

FA_Mechanism Ribosome Ribosome Complex Complex Ribosome->Complex Forms EFG EFG EFG->Ribosome Docks to FAD6 FAD6 FAD6->Complex Stabilizes GTP GTP GTP->EFG Binds GDP GDP Translation Translation Complex->GDP Releases Complex->Translation Blocks

Diagram 1: this compound Mechanism of Action - This diagram illustrates how this compound stabilizes the EF-G-GDP-ribosome complex, preventing EF-G release and inhibiting protein translocation [2] [4].

Experimental_Workflow CellCulture CellCulture Dosing Dosing CellCulture->Dosing Transporter Cells Incubation Incubation Dosing->Incubation FA-d6 + Substrate Sampling Sampling Incubation->Sampling Time Course Analysis Analysis Sampling->Analysis LC-MS/MS Data Data Analysis->Data IC₅₀ Calculation

Diagram 2: Transporter Inhibition Assay Workflow - This workflow outlines the key steps for assessing this compound inhibition of hepatic transporters OATP1B1 and BCRP [3].

Resistance Mechanisms and Research Applications

Bacterial resistance to fusidic acid develops primarily through two mechanisms: chromosomal mutations in the fusA gene encoding EF-G, or acquisition of horizontally transferred resistance determinants (far1/fusB, fusC, fusD) [5] [2]. Mutations in fusA, particularly the H457Y substitution, result in structural changes to EF-G that decrease fusidic acid binding affinity while often imposing a fitness cost manifesting as reduced growth rates and virulence factor expression [5]. The far genes encode protective proteins that bind to EF-G and prevent fusidic acid interaction through a target protection mechanism [2].

This compound serves as a valuable research tool in several key applications:

  • Metabolic Tracer Studies: The deuterium labeling allows precise tracking of fusidic acid metabolism and disposition in in vitro and in vivo systems [1].

  • Quantitative Internal Standard: As a stable isotopically-labeled analog, this compound provides optimal internal standardization for LC-MS/MS analyses, improving accuracy and precision in pharmacokinetic studies [1].

  • Drug-Drug Interaction Research: The ability to monitor fusidic acid concentrations simultaneously with other drugs enables detailed interaction studies, particularly relevant given its inhibition of CYP3A4, BCRP, and OATP1B1 [3] [6].

  • Resistance Mechanism Elucidation: this compound can be employed in binding studies to quantify affinity differences between wild-type and mutant EF-G proteins, helping characterize resistance mechanisms at the molecular level.

Conclusion

This compound represents a powerful research tool for investigating protein synthesis inhibition mechanisms and associated drug interactions. Its deuterium labeling provides distinct advantages for quantitative analysis and tracer studies, particularly when investigating the complex pharmacokinetic and pharmacodynamic relationships of this unique antibiotic. The protocols outlined herein enable comprehensive characterization of its inhibitory activity against both bacterial protein synthesis and human metabolic pathways, providing critical insights for antibiotic development and drug safety assessment. As fusidic acid continues to gain importance in addressing MRSA infections, this compound will play an increasingly valuable role in optimizing its therapeutic application and understanding resistance mechanisms.

References

Chemical and Biological Profile of Fusidic Acid-d6

Author: Smolecule Technical Support Team. Date: February 2026

Fusidic Acid-d6 is a deuterium-labeled analog of Fusidic Acid, incorporating six deuterium atoms. This stable isotope does not alter the core biological activity but makes the molecule distinguishable by mass spectrometry.

  • Molecular Formula: C₃₁H₄₂D₆O₆ [1]
  • Molecular Weight: 522.75 g/mol [1]
  • Synonyms: Fusidate-d6 [1]
  • Biological Activity of Parent Compound: The parent molecule, Fusidic Acid, is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum and belongs to the class of steroids, though it has no corticosteroid effects. It inhibits bacterial protein synthesis by preventing the release of translation elongation factor G (EF-G) from the ribosome [2] [1].
  • Primary Application: Serves as a stable isotope tracer and, most commonly, an internal standard for quantitative analysis by LC-MS, GC-MS, or NMR [1]. Its use corrects for variability in sample preparation and instrument response, improving analytical accuracy and precision.

Application in LC-MS Quantitative Analysis

The primary application of this compound is in the development and validation of bioanalytical methods for quantifying Fusidic acid, particularly in complex matrices like solid lipid nanoparticles (SLNs) or biological fluids.

The table below summarizes a validated HPLC method for Fusidic acid, which can be adapted for LC-MS with this compound as the internal standard [3].

Parameter Specification / Condition
Analytical Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Detection Photo-Diode Array (PDA) at 235 nm
Stationary Phase C18 Column
Mobile Phase Acetic Acid : Acetonitrile : Methanol (30:60:10 v/v)
Elution Mode Isocratic
Flow Rate 1.5 mL/min
Injection Volume 20 µL
Linear Range 0.24 - 0.36 mg/mL
Correlation Coefficient (r) 0.99
Precision (% RSD) < 2%
Limit of Detection (LOD) 4.0 µg/mL
Limit of Quantitation (LOQ) 12.4 µg/mL

This method was successfully used to determine critical quality attributes of a Fusidic Acid-loaded SLN formulation, demonstrating its practical application [3]:

  • Entrapment Efficiency: 87% ± 2%
  • *In-vitro* Drug Release: Reached 81% within 24 hours, indicating a sustained release profile.

Detailed Protocol: Quantifying Fusidic Acid in Nano-formulations using LC-MS with this compound

This protocol outlines the steps for using this compound as an internal standard to accurately measure Fusidic Acid in a solid lipid nanoparticle formulation.

Workflow: LC-MS Quantification of Fusidic Acid

workflow Sample_Prep 1. Sample & IS Preparation Chromatography 2. LC Separation Sample_Prep->Chromatography MS_Detection 3. MS Detection & Quantitation Chromatography->MS_Detection Data_Analysis 4. Data Analysis MS_Detection->Data_Analysis

I. Materials and Reagents
  • Analytes: Fusidic Acid (standard) and Fusidic Acid-loaded SLNs.
  • Internal Standard: this compound.
  • Solvents: High-purity Acetonitrile, Methanol, Water (LC-MS grade), Glacial Acetic Acid.
  • Equipment: LC-MS system with an electrospray ionization (ESI) source, analytical balance, centrifuge, vortex mixer, and ultrasonic bath.
II. Preparation of Standard Solutions and Calibration Curve
  • Primary Stock Solutions (~1 mg/mL):
    • Weigh accurately approximately 10 mg of Fusidic Acid standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with methanol.
    • Similarly, prepare a primary stock solution of this compound in methanol.
  • Working Internal Standard Solution:
    • Dilute the this compound stock solution with methanol to a concentration that falls within the middle of the expected calibration range (e.g., 10 µg/mL).
  • Calibration Standards:
    • Perform a serial dilution of the Fusidic Acid stock solution to create working standards covering the range of 0.24 - 0.36 mg/mL (or a wider range as needed).
    • Pipette a fixed volume (e.g., 100 µL) of each Fusidic Acid working standard into separate vials. To each vial, add a fixed volume (e.g., 100 µL) of the working this compound IS solution. Make up to a final volume with mobile phase.
    • This yields a calibration curve with known concentrations of analyte and a constant concentration of internal standard.
III. Sample Preparation
  • Extraction of Fusidic Acid from SLNs:
    • Accurately weigh an amount of the SLN formulation equivalent to about 1 mg of Fusidic Acid.
    • Add 1 mL of methanol and 100 µL of the working this compound IS solution.
    • Sonicate for 15-20 minutes to break the lipid matrix and extract the drug.
    • Centrifuge at 10,000 rpm for 10 minutes to pellet lipid and excipient debris.
    • Collect the clear supernatant and filter through a 0.22 µm membrane filter into an LC vial for analysis.
IV. LC-MS Instrumental Conditions

Adapt the validated HPLC method for LC-MS compatibility [3].

  • LC Conditions:
    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Acetic Acid : Acetonitrile : Methanol (30:60:10). For LC-MS, consider replacing acetic acid with 0.1% formic acid for better ionization.
    • Flow Rate: 1.0 - 1.5 mL/min (may require splitting before MS inlet).
    • Injection Volume: 5-20 µL.
    • Temperature: 25 °C.
  • MS Conditions:
    • Ionization Mode: Negative ESI (as Fusidic Acid is acidic).
    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
    • Proposed Transitions:
      • Fusidic Acid: [M-H]⁻ → characteristic product ion
      • This compound: [M-H]⁻ → characteristic product ion
    • Optimize source parameters (gas flows, temperatures, voltages) for maximum sensitivity.
V. Data Analysis and Calculation
  • The LC-MS software will integrate the peak areas for both the analyte (Fusidic Acid, A_A) and the internal standard (this compound, A_IS) for each calibration standard and sample.
  • Plot a calibration curve of the peak area ratio (A_A / A_IS) against the nominal concentration of the calibration standards.
  • Use linear regression (or quadratic fit) to obtain the equation of the line.
  • Calculate the concentration of Fusidic Acid in the unknown SLN samples using the regression equation.

Mechanism of Action: Fusidic Acid as an Antibiotic

The following diagram illustrates the mechanism by which the parent compound, Fusidic Acid, exerts its antibacterial effect, a key aspect of its biological activity [2].

mechanism Ribosome Ribosome binds EF-G/GTP for translocation Hydrolysis GTP Hydrolysis Ribosome->Hydrolysis Release EF-G/GDP release is BLOCKED by Fusidic Acid Hydrolysis->Release Stalled Stalled Ribosome (Halted Protein Synthesis) Release->Stalled Inhibits

Validation Parameters for the LC-MS Method

When implementing a method with this compound, the following parameters should be validated according to ICH guidelines to ensure reliability [3].

Validation Parameter Acceptance Criteria (Example)
Specificity No interference at the retention times of analyte and IS.
Linearity & Range Correlation coefficient (r) > 0.99.
Precision Intra- and inter-day % RSD ≤ 15% (LLOQ: ≤ 20%).
Accuracy Mean recovery within 85-115% (LLOQ: 80-120%).
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness % RSD of system suitability parameters < 2% with deliberate variations.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of Fusidic Acid in advanced pharmaceutical formulations like SLNs and in pharmacokinetic studies. Its use as an internal standard in LC-MS methods significantly enhances data quality by correcting for analytical variability, ensuring that researchers can reliably measure critical parameters such as entrapment efficiency and drug release profiles.

References

A Framework for Troubleshooting NMR Resolution

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing NMR spectra is a systematic process. The following diagram outlines a logical workflow to diagnose and resolve common issues that affect peak resolution.

G Start Start: Poor NMR Peak Resolution Step1 Check Sample Preparation (Solvent, Concentration, Filtration) Start->Step1 Step2 Check Instrument Conditions (Shimming, Temperature, Probe Tuning) Step1->Step2 Sample OK Step3 Optimize Acquisition Parameters (Pulse Program, Acquisition Time) Step2->Step3 Instrument OK Step4 Apply Data Processing (Line Broadening, Zero Filling) Step3->Step4 End Satisfactory Resolution Achieved? Step4->End End->Step1 No

Key Experimental Parameters to Optimize

Based on the search results, here are specific parameters you can adjust to enhance resolution. These are particularly critical when working with complex molecules or membrane proteins in drug discovery research [1].

The table below summarizes critical parameters for optimization, drawing from a study that developed NMR-based fragment screening protocols for membrane protein targets [1].

Optimization Area Parameter Example/Goal Rationale & Application Notes
Pulse Program Use modern, sensitivity-optimized sequences (e.g., SOFAST-HMQC, BEST-TROSY) [1]. For a ~15 kDa protein, BEST-TROSY provided superior resolution over standard HSQC [1]. Reduces acquisition time and improves signal-to-noise for higher throughput screening. Essential for larger proteins or protein-ligand complexes.
Sample Conditions Protein concentration; Protein-to-micelle ratio (for membrane proteins); DMSO concentration [1]. Optimize for each specific target. Keep DMSO-d6 concentration consistent and as low as possible [1]. High concentrations can cause aggregation and line broadening. A proper protein-to-micelle ratio ensures a homogeneous sample.
Solvent & Additives Use deuterated solvents. Buffers can help control pH. Methanol-d4 (with CD3OD) was effective for broad metabolite coverage in botanical studies [2]. Deuterated solvents provide a lock signal. Buffers like phosphate in D2O minimize pH-related chemical shift variations, improving spectral consistency [2].

Detailed Protocols for Key Optimization Steps

Here are practical methodologies you can adapt and include in your troubleshooting guides.

1. Optimizing NMR Acquisition Parameters for Protein-Ligand Studies This protocol is adapted from a study on fragment-based drug discovery for membrane proteins [1].

  • Objective: To determine the set of acquisition parameters that yield the highest quality spectrum (best resolution and signal-to-noise in the shortest time) for a given target-ligand system.
  • Materials: Purified protein target (e.g., Fusidic Acid-d6 binding protein), deuterated NMR buffer, DMSO-d6, NMR tube.
  • Methodology:
    • Pulse Program Comparison: Collect 2D (^1H)-(^15N) spectra (e.g., HSQC, TROSY, SOFAST-HMQC, BEST-TROSY) on the same sample with identical experiment times. Compare the resolution and signal-to-noise of the peaks [1].
    • Sample Titration: Systematically titrate your protein sample with the ligand (e.g., this compound) and acquire a series of 2D (^1H)-(^15N) spectra. Monitor chemical shift perturbations to confirm binding and assess if resolution is maintained [1].
    • Solvent/DMSO Tolerance Test: Prepare samples with varying, known concentrations of DMSO-d6. Acquire spectra to determine the maximum allowable DMSO percentage that does not degrade spectral quality or cause sample precipitation [1].

2. Sample Preparation for Metabolite Fingerprinting (Applicable to Small Molecules) This protocol focuses on solvent extraction for reproducible NMR, which can be relevant for analyzing fusidic acid in complex mixtures [2].

  • Objective: To extract a broad range of metabolites with minimal interference for high-resolution NMR analysis.
  • Materials: Plant or microbial material (as a source of the compound), multiple deuterated solvents (e.g., CD3OD, D2O, DMSO-d6), centrifuge, vortex mixer, NMR tube.
  • Methodology:
    • Weigh out a standardized mass of homogenized material (e.g., 50 mg ±1 mg).
    • Add a precise volume of extraction solvent (e.g., 1 mL). A mixture of methanol-d4 and D2O (1:1) has been shown to be highly effective for broad metabolite coverage [2].
    • Vortex vigorously and centrifuge to pellet insoluble debris.
    • Transfer the supernatant to a clean NMR tube for analysis.
    • Compare the spectra from different solvents to identify which provides the best resolution for your compounds of interest.

FAQs for Technical Support

Q1: My NMR peaks are broad and poorly resolved. What are the most common causes? A1: The most frequent causes are poor sample preparation and suboptimal instrument conditions. First, ensure your sample is properly dissolved in a deuterated solvent, free of particulate matter (filter or centrifuge if needed), and not overly concentrated. Second, check that the NMR instrument is correctly shimmed and the probe is well-tuned for your sample [3].

Q2: How can I confirm that a change in the spectrum is due to ligand binding and not just poor resolution? A2: True binding events cause specific changes, such as chemical shift perturbations (movement of peaks), changes in peak intensity, or line broadening for intermediate-exchange kinetics. These changes should be dose-dependent (i.e., they increase with higher ligand concentration). Improving resolution by optimizing the parameters in the tables above will make these binding signatures clearer and more interpretable [1] [3].

Q3: Why is the chemical shift of my -OH peak so variable and sometimes disappears? A3: The hydrogen in an -OH group is exchangeable. Its chemical shift is highly sensitive to concentration, temperature, pH, and trace water in the sample. If you add a few drops of deuterium oxide (D2O) to your sample and re-measure the spectrum, the -OH peak will disappear because the hydrogen exchanges with deuterium. This is a classic test to identify exchangeable protons [4] [5].

References

Key Parameters for Fusidic Acid UPLC Method Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes critical parameters from established UPLC methods for fusidic acid, which can serve as a starting point for your development [1].

Parameter Setting in Optimized FA Method Impact & Considerations
Analytical Column HSS C18 (2.1 × 50 mm, 1.7 μm) [1] Sub-2μm particles are key for UPLC performance, providing high resolution and speed.
Mobile Phase 72% Acetonitrile : 28% Water (+ 0.1% Formic Acid) [1] Organic modifier strength affects retention; acid modifier improves peak shape & MS compatibility.
Flow Rate Not explicitly stated, but low rates (e.g., 0.3 mL/min) are common for UPLC [2]. Higher flow increases backpressure & shortens runtime; lower flow improves sensitivity.
Column Temperature 40 °C [1] Higher temperature reduces backpressure & retention time; must be optimized for resolution.
Detection (PDA) ~235 nm [3] Standard for fusidic acid; confirm λ_max for your specific instrument and solvent.
Injection Volume 1-5 μL (typical for UPLC) Must be optimized to maintain peak shape and avoid column overloading.
Retention Time ~1.18 min [1] A short RT indicates a fast, efficient method suitable for high-throughput analysis.

Detailed Experimental Protocol

Here is a step-by-step protocol for a fusidic acid UPLC method, developed using a Quality by Design (QbD) approach [1].

Instrument and Reagents
  • UPLC System: Binary solvent manager, autosampler, and Photodiode Array (PDA) detector (e.g., Waters Acquity or Thermo Fisher Ultimate 3000) [1] [2].
  • Column: Acquity UHPLC HSS C18 (2.1 x 50 mm, 1.7 μm) [1].
  • Chemicals: Fusidic acid reference standard, UPLC-grade acetonitrile, formic acid (≥98%), and deionized water (e.g., from a Milli-Q system) [1].
Sample Preparation
  • Stock Solution: Accurately weigh and dissolve fusidic acid in methanol or the mobile phase to prepare a 500 ppm stock solution [2].
  • Working Standards: Dilute the stock solution with the mobile phase to create a calibration series (e.g., 1–50 μg/mL) [2].
  • Sample Filtration: Filter all solutions through a 0.22 μm PTFE or nylon membrane filter before injection [3].
Method Setup and Execution
  • Mobile Phase: Prepare a mixture of acetonitrile and water (72:28, v/v) and add 0.1% (v/v) formic acid. Degas the solution thoroughly by sonication.
  • Set UPLC Parameters:
    • Flow Rate: 0.3 mL/min (a suggested starting point) [2].
    • Column Oven Temperature: 40 °C [1].
    • Detection Wavelength: 235 nm [3].
    • Injection Volume: 1-5 μL.
    • Run Time: 2-3 minutes (sufficient to elute the analyte and wash the column).
  • System Equilibration: Before analysis, equilibrate the column with the mobile phase for at least 15-20 column volumes or until a stable baseline is achieved.
  • Sequence Injection: Inject the calibration standards, quality control samples, and test samples in sequence.

Troubleshooting Common UPLC Issues

This FAQ table addresses specific problems users might encounter during their fusidic acid UPLC experiments.

Problem Possible Causes Solutions & Checks

| Peak Tailing | - Column degradation

  • Silanol interactions
  • Incompatible mobile phase pH | - Use a fresh, dedicated C18 column
  • Ensure 0.1% formic acid is added to suppress silanol activity [1]
  • Test a end-capped column | | Low Plate Number | - Poorly packed column
  • Extra-column volume
  • Van Deemter effects (flow rate too high/low) | - Confirm system is UPLC-optimized (low-volume tubing)
  • Optimize flow rate; UPLC often uses 0.2-0.5 mL/min [2] | | Retention Time Drift | - Fluctuations in column temperature
  • Inconsistent mobile phase composition | - Ensure column oven is set and maintained at a stable temperature (e.g., 40°C) [1]
  • Use HPLC-grade solvents and precise autopipettes for mobile phase | | High Backpressure | - Column blockage
  • Mobile phase filtration issues
  • High flow rate at low temperature | - Filter all samples and mobile phases through a 0.22μm membrane [3]
  • Flush column with a strong solvent
  • Consider increasing column temperature to reduce viscosity [1] | | Poor Recovery from Formulation | - Incomplete drug extraction from complex matrix (e.g., cream, gel) | - Use sonication to aid extraction [3]
  • Dilute with a stronger solvent (e.g., pure acetonitrile)
  • Ensure compatibility of formulation excipients with diluent |

Experimental Workflow for Method Optimization

The following diagram illustrates the systematic workflow for optimizing a fusidic acid UPLC method using a Design of Experiments (DoE) approach, as detailed in the search results [1].

workflow Start Define Analytical Target Profile A Identify Critical Process Parameters (CPPs) Start->A B Select Factors & Ranges for DoE - Formic Acid Concentration (%) - Column Temperature (°C) A->B C Create & Execute DoE Matrix (e.g., 3² Full Factorial Design) B->C D Analyze DoE Results & Model Effects on Critical Quality Attributes (CQAs) C->D E Software Suggests Optimum Method Conditions D->E F Validate Optimized Method (Linearity, Precision, Accuracy, Robustness) E->F End Finalized UPLC Method F->End

Key Takeaways for Your Technical Center

  • Adopt a QbD Framework: The most robust methods are developed systematically. Using a DoE, as shown in the workflow, allows you to understand the interaction between variables (like acid concentration and temperature) and their combined effect on method performance, rather than testing one factor at a time [1].
  • Leverage Modern Chromatography: UPLC offers significant advantages over traditional HPLC for fusidic acid analysis, including faster run times (under 2 minutes), reduced solvent consumption, and improved sensitivity and resolution [1].
  • Prioritize Method Validation: Any finalized method must be rigorously validated according to ICH Q2(R1) guidelines. This includes demonstrating the method's linearity, precision, accuracy, and robustness to ensure it is fit for its intended purpose in quality control [1] [3].

References

Troubleshooting Guide: Column Temperature Effects

Author: Smolecule Technical Support Team. Date: February 2026

Issue Description Potential Causes & Relationship to Column Temperature Recommended Solutions & Adjustments
Long Retention Time Low column temperature reducing the speed of analyte interaction with the stationary phase [1]. Increase column temperature (e.g., from 25°C to 40°C) to decrease retention time [1].
Poor Peak Shape (Tailing/Broadening) Temperature potentially interacting with mobile phase composition (e.g., formic acid concentration), affecting mass transfer [1]. Optimize temperature and mobile phase simultaneously. A higher temperature (40°C) with low formic acid (0.1%) can improve resolution [1].
Irreproducible Retention Times Inconsistent column temperature control between runs [1]. Ensure the column oven is correctly set and maintained at the target temperature (e.g., 25°C, 32.5°C, or 40°C) [1].
Method Not Robust Method developed at a single temperature without considering normal operational variations [1]. Use a DoE approach to test a range (e.g., 25°C to 40°C). A method is robust if it withstands minor temperature fluctuations within this range [1].

Frequently Asked Questions (FAQs)

Q1: What is the typical column temperature range for analyzing Fusidic Acid and its deuterated form? Based on experimental designs, a practical and robust temperature range for analysis is between 25°C and 40°C [1]. The optimal point within this range depends on your specific chromatographic goals, such as balancing analysis speed with peak resolution.

Q2: How does column temperature specifically affect the analysis of Fusidic Acid-d6? While the studies were performed on non-deuterated Fusidic acid, the chemistry is identical, so the effects apply directly to this compound. Increasing the column temperature typically shortens the retention time. For instance, one study showed that increasing the temperature from 25°C to 40°C, while using a low concentration of formic acid, was part of an optimized method that achieved a short retention time of 1.18 minutes [1]. Temperature can also interact with the mobile phase to influence critical peak parameters like peak height and area [1].

Q3: What is a systematic approach to optimizing column temperature for my this compound method? The most effective approach is to use Analytical Quality by Design (AQbD) principles and a Design of Experiments (DoE) [2] [1]. Instead of testing one factor at a time, you systematically vary column temperature and mobile phase composition (e.g., formic acid concentration) together. This allows you to model their interactions and identify a robust "method operable design region" where your analysis is reliable despite small, normal variations in method parameters [1]. The workflow for this approach is summarized below.

Start Start Method Development Define Define Critical Parameters (Column Temp, Mobile Phase pH) Start->Define DoE Design Experiment (DoE) e.g., 25°C, 32.5°C, 40°C Define->DoE Run Run Experiments & Collect Data (Retention Time, Peak Shape) DoE->Run Model Model & Analyze Data to Find Optimal Region Run->Model Optimal Validate Optimal Conditions (e.g., 40°C, 0.1% Formic Acid) Model->Optimal End Robust Analytical Method Optimal->End

Experimental Protocols from Cited Literature

The following are summaries of key methodologies from the search results that specifically investigated chromatographic parameters for fusidic acid.

1. UPLC Method Development and Optimization using DoE [1] This study provides a direct investigation of column temperature effects.

  • Objective: To develop a fast, robust UPLC method for Fusidic acid using an AQbD approach.
  • Chromatographic System: UHPLC system with a reverse-phase C18 column and PDA detector.
  • Mobile Phase: Acetonitrile and water containing formic acid (0.1% - 1%).
  • DoE Structure: A full 3² factorial design was used.
    • Factor 1: Formic acid concentration (1%, 0.55%, 0.1%).
    • Factor 2: Column temperature (25°C, 32.5°C, 40°C).
  • Responses Measured: Retention time, peak area, peak height.
  • Key Finding: The optimized condition suggested was a column temperature of 40°C with a mobile phase of 72% acetonitrile and 28% water containing 0.1% formic acid, achieving a retention time of 1.18 minutes.

2. Stability-Indicating HPLC Method employing AQbD [2] This study underscores the importance of a systematic approach to method development.

  • Objective: To develop a stability-indicating reverse-phase HPLC method for Fusidic acid in medicinal products.
  • Chromatographic System: C18 column (5µm) with UV detection at 235 nm.
  • Mobile Phase: Isocratic elution with a mixture of methanol:acetonitrile (5:95, v/v) and 0.1% orthophosphoric acid in water (pH 2.8) in a 60:40 ratio.
  • Design Approach: Used Taguchi Design for initial screening of Critical Method Parameters (CMPs), followed by Central Composite Design (CCD) for systematic optimization.
  • Critical Analytical Attributes (CAAs): Theoretical plates, tailing factor, and percent assay.
  • Key Finding: The study successfully validated the utility of AQbD in designing a sensitive and robust LC method that could separate fusidic acid from its degradation products.

Key Takeaways for Your Technical Support Center

  • Start with a Range: Begin your method scoping for this compound within the 25°C to 40°C column temperature range.
  • Optimize Systematically: Use a DoE approach to simultaneously optimize temperature and mobile phase composition rather than in isolation.
  • Aim for Robustness: The goal is to find a set of conditions where your method remains reliable even with minor, inevitable fluctuations in day-to-day operation.

References

Troubleshooting Fusidic Acid Retention Time Variability

Author: Smolecule Technical Support Team. Date: February 2026

Retention time instability in HPLC/UPLC can stem from the mobile phase, the column, instrument hardware, or the sample itself [1]. The table below summarizes common causes and solutions.

Category Specific Cause Solution and Preventive Measure

| Mobile Phase | • Selective evaporation of volatile components (e.g., acetonitrile, formic acid, TFA) [2] [1]. • Chemical degradation or microbial growth in aqueous phases [1]. • pH shift, especially with volatile buffers [1]. | • Use tightly sealed bottles; avoid foil wraps [2]. • Prepare fresh mobile phase frequently (buffers weekly) [1]. • Use temperature-controlled, dynamic mixing if possible [2]. | | Chromatographic Column | • Active Sites: Irreversible binding to surface silanol groups, especially in new columns [2]. • Column Aging: Normal degradation over 500-2000 injections [1]. • Contamination: Build-up of sample components altering the stationary phase [2]. | • Use high-quality columns with Type B silica and low metal content [2]. • Perform "priming injections" (10x concentration) to condition new column [2]. • Use a guard column; replace aged column [2] [1]. | | Instrument & Hardware | • Leaks: Small, slow leaks may not form droplets [2]. • Pump Issues: Faulty check valves or worn seals cause flow rate inaccuracy [1]. • Column Temperature Fluctuations [1]. | • Check unions/connections with lab tissue for "dark blue shadow" of liquid [2]. • Verify flow rate with volumetric flask; perform regular pump maintenance [1]. • Always use a column oven set ≥30-35°C for stability [1]. | | Sample & Analysis | • Sample Interactions: Components binding with active sites in column [2]. | • Use a guard column for complex or "dirty" samples [2]. |

Detailed Experimental Protocols

Here are specific methodologies from recent studies on fusidic acid that you can adapt for FA-d6 analysis.

1. Robust UPLC Method using Analytical Quality by Design (AQbD)

A 2023 study developed a robust UPLC method for fusidic acid by systematically optimizing two Critical Method Parameters (CMPs) [3].

  • Instrument: UHPLC system (e.g., Thermo Fisher Ultimate 3000) with a PDA detector.
  • Column: Reverse-phase C18 column with sub-2µm particles.
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (72:28, v/v) containing 0.1% formic acid.
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 40 °C.
  • Detection: 235 nm.
  • Injection Volume: 2 µL.
  • Approximate Retention Time: 1.18 minutes [3].

This method was validated and proven to separate fusidic acid from its degradation products, making it a strong, stability-indicating starting point [3].

2. Stability-Indicating HPLC Method with AQbD

A 2019 study developed a stability-indicating method for fusidic acid in a topical gel, which is crucial for understanding how the drug behaves under stress [4].

  • Column: Octadecyl silyl silica (C18), 5 µm particle size.
  • Mobile Phase: Isocratic elution with a mixture of methanol:acetonitrile (5:95, v/v) and an aqueous phase containing 0.1% orthophosphoric acid (pH 2.8) in a ratio of 60:40 (v/v).
  • Detection: UV detector at 235 nm.
  • The method was validated per ICH guidelines and successfully separated the parent drug from its degraded products [4].

Key Parameters for Method Optimization

The following diagram illustrates the logical workflow for diagnosing and resolving retention time drift, based on the troubleshooting principles.

retention_time_flow Start Observed Retention Time Drift Step1 Measure Column Dead Time (t₀) and Analyte Retention Time (tᵣ) Start->Step1 Step2 Calculate Retention Factor (κ) κ = (tᵣ - t₀) / t₀ Step1->Step2 Decision1 Has κ value changed? Step2->Decision1 Decision2 Has t₀ value changed? Decision1->Decision2 No ChemCause Root Cause: Chemical Change (Mobile phase or column chemistry) Decision1->ChemCause Yes FlowCause Root Cause: Flow Rate Change (Pump issue or system leak) Decision2->FlowCause Yes Action1 Action: Reformulate mobile phase. Replace column. Check temperature. ChemCause->Action1 Action2 Action: Check for leaks. Verify pump flow rate and seals. FlowCause->Action2

Key Parameters to Monitor and Optimize:

  • Formic Acid Concentration: Lower concentrations (e.g., 0.1%) can improve peak height and resolution but may increase retention time [3].
  • Column Temperature: Higher temperatures (e.g., 40°C) generally lead to shorter, more stable retention times [3] [1]. A consistent temperature is critical.
  • Mobile Phase pH: Using a volatile acid like formic acid is compatible with LC-MS and helps method longevity [3]. Ensure consistent pH preparation.

Conclusion and Recommendations

For FA-d6 analysis, begin with the provided UPLC protocol and systematically troubleshoot using the guide. The most reliable approach is to use a well-controlled, quality column, prepare mobile phase fresh and frequently, and maintain consistent instrument conditions.

References

Understanding Robustness in Your Analytical Method

Author: Smolecule Technical Support Team. Date: February 2026

Robustness tests whether an analytical method remains unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage [1]. The table below summarizes the operational ranges that demonstrate robustness for a fusidic acid HPLC method, which can serve as a starting point for your FA-d6 method.

Parameter Normal Condition Robustness Range Impact of Deviation
Column Temperature 25°C 23°C to 27°C [1] Longer retention times at lower temperatures; shorter at higher temperatures [2].
Mobile Phase pH 3.3 3.0 to 3.5 [1] Can alter peak shape, retention time, and resolution [1] [3].
Detection Wavelength 235 nm 230 nm to 240 nm [1] Affects sensitivity (peak height/area); lower or higher wavelengths may reduce response.
Flow Rate 1.0 mL/min 0.8 to 1.2 mL/min [1] Higher pressure and shorter retention at increased flow; lower pressure and longer retention at decreased flow.
Mobile Phase Composition Acetonitrile:Water (80:20) Acetonitrile 78% to 82% [1] Higher organic % shortens retention time; lower organic % increases it [2].

The following workflow visualizes the systematic process for developing and validating a robust analytical method using an Analytical Quality by Design (AQbD) approach, which is recommended for thorough understanding and control [2] [3].

Troubleshooting FAQs for Fusidic Acid-d6 Methods

Q1: What could be causing a split or fronting peak for my FA-d6 analyte?

  • Probable Cause: A mismatched or degraded analytical column is the most likely culprit.
  • Troubleshooting Steps:
    • Confirm Column Compatibility: Ensure you are using a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) as the base method specifies [1]. For UPLC methods, a column with sub-2 µm particles is used [2].
    • Check Column Performance: Evaluate the system suitability parameters. A significant increase in the tailing factor or a decrease in theoretical plates compared to the validation report indicates column degradation or saturation [1] [3].
    • Condition Column: If performance is subpar, flush the column according to the manufacturer's instructions.
    • Adjust Mobile Phase: If issues persist, fine-tune the organic modifier ratio (acetonitrile) within the robustness range (78% to 82%) to improve peak shape [1].

Q2: Why is the retention time of FA-d6 shifting inconsistently between runs?

  • Probable Cause: Inadequate control of the mobile phase pH, composition, or column temperature.
  • Troubleshooting Steps:
    • Stabilize Temperature: Ensure the column oven is set and accurately maintained within the robustness range (e.g., 23-27°C). Fluctuations outside this range can cause retention time drift [1] [2].
    • Verify Mobile Phase Preparation: Precisely prepare the mobile phase. For the water component, use 0.1% formic acid [2] or 0.001M acetic acid [1] to buffer the pH. Always adjust the aqueous phase to the target pH (e.g., 3.3) before mixing with the organic solvent.
    • Use Fresh Mobile Phase: Prepare fresh mobile phase daily to prevent evaporation, microbial growth, or pH changes.

Q3: How can I improve the sensitivity of my method for low concentrations of FA-d6?

  • Probable Cause: Suboptimal detector settings or sample preparation.
  • Troubleshooting Steps:
    • Optimize Wavelength: Confirm the detection wavelength is set to 235 nm, which is the λ-max for fusidic acid [1] [4]. Verify the robustness range is 230-240 nm [1].
    • Increase Injection Volume: If the system pressure allows, consider a slight increase in the injection volume (e.g., from 20 µL to 25 µL), provided it doesn't lead to peak overloading or distortion.
    • Sample Concentration: During sample preparation, ensure the FA-d6 is fully dissolved and concentrated within the method's linear range (e.g., 12.5-400 µg/mL for the standard compound) [1].

Experimental Protocols for Key Experiments

Here are detailed methodologies for critical experiments cited in the troubleshooting guides.

Protocol for Robustness Testing [1]

This test is designed to verify that the method performs reliably within specified parameter ranges.

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in procedural parameters.
  • Materials: HPLC/UPLC system, C18 column, this compound standard, mobile phase components (acetonitrile, water, formic/acetic acid).
  • Procedure:
    • Prepare a standard solution of FA-d6 at a target concentration (e.g., 100 µg/mL).
    • Analyze the standard under the normal chromatographic conditions.
    • Deliberately alter one parameter at a time and analyze the same standard. Test the following:
      • Flow Rate: 0.8 mL/min and 1.2 mL/min (normal: 1.0 mL/min).
      • Column Temperature: 23°C and 27°C (normal: 25°C).
      • Mobile Phase pH: Prepare new batches at pH 3.0 and 3.5 (normal: pH 3.3).
      • Detection Wavelength: 230 nm and 240 nm (normal: 235 nm).
      • Organic Modifier Ratio: Test acetonitrile:water ratios of 78:22 and 82:18 (normal: 80:20).
    • For each altered condition, record the retention time, peak area, peak height, tailing factor, and theoretical plates.
  • Acceptance Criteria: All tested parameters under varied conditions should meet the pre-defined system suitability criteria (e.g., %RSD for retention time < 2%, tailing factor within limits).
Protocol for System Suitability Testing [1] [3]

This test should be performed before each analytical run to ensure the system is working correctly.

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.
  • Procedure:
    • Inject six replicates of a standard solution at a specific concentration (e.g., 200 µg/mL).
    • From the resulting chromatograms, calculate the following for the FA-d6 peak:
      • Theoretical Plates (N): A measure of column efficiency. Should be > 2000.
      • Tailing Factor (T): A measure of peak symmetry. Should typically be ≤ 2.0.
      • % Relative Standard Deviation (%RSD) of Retention Time and Peak Area: A measure of precision. Should be ≤ 2.0%.
  • Acceptance Criteria: The results must fall within the laboratory's pre-established limits before sample analysis can begin.

Important Considerations for FA-d6 Methods

  • Stability-Indicating Properties: A robust method should distinguish the intact drug from its degradation products. For fusidic acid, stress degradation studies (under acid, base, oxidative, thermal, and photolytic conditions) have shown that the method can successfully separate the parent drug from degraded products [3]. You should conduct similar forced degradation studies for your FA-d6 method.
  • Internal Standard for FA-d6: While the search results do not specify an internal standard for fusidic acid, using a stable isotope-labeled internal standard like FA-d6 itself is a common practice in bioanalytical chemistry for mass spectrometry. If you are developing a mass spectrometric method, FA-d6 is an excellent candidate to use as an Internal Standard for quantifying standard fusidic acid, as it will have nearly identical chemical and chromatographic properties.

References

Fusidic Acid-d6 stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Fusidic Acid-d6 at a Glance

The table below summarizes the core identity and primary application of this compound, a deuterated internal standard used in research [1] [2].

Property Description
Common Name This compound [1] [2]
Synonyms Fusidate-d6; SQ-16603-d6 [2]
Molecular Formula C₃₁H₄₂D₆O₆ [1] [2]
Molecular Weight 522.75 g/mol [1] [2]
Core Application Internal standard for quantitative analysis using LC-MS, GC-MS, or NMR [2].
Stability Feature Deuterium atoms replace hydrogen, reducing exchange reactions and degradation for more stable tracing [1].

Analytical Methods for Fusidic Acid

While the search results do not contain specific stability data for this compound in solution, they describe established methods for analyzing the parent compound, Fusidic Acid. The table below summarizes these key methodologies.

Method Principle Reported Analytes Key Points
LC-MS/MS [3] Liquid chromatography separation with tandem mass spectrometry detection. Fusidic acid in human plasma. High sensitivity (0.0200-50.0 mg/L), uses deuterated internal standard (tetrahydrofusidic acid) for precise quantification [3].
First-Derivative UV Spectrophotometry [4] Mathematical processing of UV spectrum to resolve the analyte signal. Fusidic acid and sodium fusidate in pharmaceutical forms. Simple method for formulated products; uses a weak UV shoulder at ~228 nm [4].
Spectrophotometric Method [5] Colorimetric reaction with acetic anhydride and sulfuric acid reagent. Fusidic acid in raw materials and during biosynthesis. Used for quality control in production; reported error <2% [5].

Detailed Experimental Protocols

Here are detailed methodologies for the key analytical techniques cited in the literature.

Protocol 1: LC-MS/MS Analysis of Fusidic Acid in Plasma

This method, adapted from a population pharmacokinetics study, is highly relevant for using this compound as an internal standard [3].

  • Sample Preparation: To 100 µL of plasma, add the internal standard (tetrahydrofusidic acid). Add 250 µL of an aqueous buffer (0.05 M citric acid, 0.2 M dibasic ammonium phosphate). Perform liquid/liquid extraction with a mixture of dichloromethane–hexane–methyl tert-butyl ether (1:1:1, vol/vol/vol). After centrifugation, concentrate the organic phase and reconstitute it in water-acetonitrile (1:1, vol/vol) [3].
  • Instrumental Analysis:
    • HPLC: Use a reverse-phase system with a Hydro-RP column (2.0 x 100 mm, 4-µm) maintained at 35°C [3].
    • MS/MS: Detection is performed using a tandem quadrupole mass spectrometer with a Z-spray source/interface in negative mode. The specific mass transitions monitored are:
      • Fusidic Acid: m/z 515 → 455 [3].
      • Internal Standard: m/z 519 → 59.6 [3].
  • Linearity: The assay is validated over a concentration range of 0.0200 to 50.0 mg/L [3].
Protocol 2: First-Derivative UV Spectrophotometry

This method is suitable for analyzing Fusidic Acid in pharmaceutical dosage forms without complex separation [4].

  • Principle: The method utilizes the weak shoulder in the UV spectrum of Fusidic Acid at about 228 nm. Applying a first-derivative technique helps to resolve the analyte's signal from potential background interference [4].
  • Procedure: Prepare standard and sample solutions in the concentration range of 3–40 µg mL⁻¹. Record the UV spectra and generate the first-derivative plots. The recovery rates reported are 99.8% ± 0.74% for fusidic acid and 100.2% ± 0.52% for sodium fusidate [4].

Troubleshooting Guide & FAQs

Q1: Why is my this compound signal low or variable in LC-MS analysis?

  • Potential Cause: Degradation of the analyte in solution or inconsistent instrument performance.
  • Solution:
    • Confirm Solution Stability: Prepare fresh stock solutions and check for precipitation. For long-term storage, keep as a solid at -20°C and store prepared solutions at -80°C [2] [3].
    • Check Internal Standard Performance: Ensure the this compound internal standard is added consistently and has not degraded. Its signal should be stable across runs.
    • Verify LC-MS System: Check for source contamination, declining detector sensitivity, or shifts in retention time. Re-tune and clean the instrument as necessary.

Q2: How can I improve the accuracy of my Fusidic Acid quantification?

  • Use a Deuterated Internal Standard: this compound is explicitly designed for this purpose. It corrects for sample preparation losses and instrumental variability [1] [2].
  • Employ Matrix-Matched Calibration Curves: Prepare calibration standards in the same matrix as your samples (e.g., plasma, buffer) to account for matrix effects [3].
  • Ensure Proper Extraction: For complex matrices like plasma, the liquid/liquid extraction step is critical for clean samples and good recovery [3].

The following diagram illustrates the recommended workflow for developing and troubleshooting a robust LC-MS method for Fusidic Acid using this compound.

Start Start Method Development Prep Sample Preparation • Use this compound as IS • Liquid/Liquid Extraction Start->Prep LC LC Separation • Reverse-phase column • Water/Acetonitrile mobile phase Prep->LC MS MS Detection • Negative ion mode • Monitor m/z 515→455 (Analyte) • Monitor m/z 519→59.6 (IS) LC->MS Data Data Analysis • Use IS response for quantification • Check calibration curve MS->Data LowSignal Low/Variable Signal? Data->LowSignal T1 Troubleshooting Steps LowSignal->T1 Yes End End LowSignal->End No T1_1 1. Check solution stability & prepare fresh T1->T1_1 Re-prepare samples T1_2 2. Verify IS integrity & addition volume T1_1->T1_2 Re-prepare samples T1_3 3. Clean & tune MS instrument T1_2->T1_3 Re-prepare samples T1_3->Prep Re-prepare samples

Key Takeaways

  • This compound is Critical for Precision: Its primary role is to serve as a stable, deuterated internal standard for the accurate quantification of Fusidic Acid in complex samples using advanced techniques like LC-MS [1] [2].
  • Leverage Established Methods: Robust protocols for Fusidic Acid analysis exist. The LC-MS/MS method is the gold standard for biological samples, while spectrophotometric methods can be used for quality control of pharmaceutical formulations [5] [4] [3].
  • Stability is Managed Proactively: While specific solution stability data for this compound is not provided, general best practices include using fresh solutions, proper solvent selection (e.g., DMSO for stock), and storage at -80°C for working solutions [2] [3].

References

Fusidic Acid-d6 degradation products separation

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Methods for Fusidic Acid

The table below summarizes two established HPLC methods suitable for analyzing fusidic acid and, by extension, its deuterated form (FA-d6) and related impurities. You can adapt the core parameters for separating FA-d6 degradation products.

Parameter Method 1: For Nanoemulsion Gels [1] Method 2: Stability-Indicating [2]
Objective Quantification in nanoemulsion-based gels Stability-indicating method; separation from degradation products
Column C18 (250 mm x 4.6 mm, 5 µm) [1] Octadecyl silyl silica C18 (5 µm) [2]
Mobile Phase Acetonitrile : Water (80:20), pH 3.3 (0.001 M acetic acid) [1] Mixture of Methanol : Acetonitrile (5:95) and 0.1% orthophosphoric acid in water (60:40), pH 2.8 [2]
Flow Rate 1.0 mL/min [1] (Information not specified in detail)
Detection Wavelength 235 nm [1] 235 nm [2]
Linearity Range 12.5 - 400 µg/mL [1] (Information not specified in detail)
Key Application Robust method for complex formulations; LOD: 1.33 µg/mL, LOQ: 4.04 µg/mL [1] Specifically designed to separate the parent drug from its degraded products [2]

Troubleshooting FAQ for FA-d6 Separation

Here are answers to common issues you might encounter when developing your separation method for FA-d6 degradation products.

  • Q1: Why am I getting peak tailing, and how can I fix it?

    • A: Peak tailing is a common challenge. You can optimize it by adjusting the pH of your mobile phase. The methods above use acidic pH (3.3 and 2.8) to control ionization and improve peak shape [1] [2]. Furthermore, employing an Analytical Quality by Design (AQbD) approach can systematically optimize factors like pH, organic solvent ratio, and column temperature to minimize tailing and maximize theoretical plates [2].
  • Q2: How can I ensure my method separates FA-d6 from its specific degradation products?

    • A: You must develop a stability-indicating method. This involves performing forced degradation studies on your FA-d6 sample by subjecting it to stress conditions (e.g., acid, base, oxidation, heat, and light). A successful method will be able to separate the pure FA-d6 peak from the new peaks of its degradation products [2]. Refer to the known impurities of non-deuterated fusidic acid for guidance on potential degradation pathways [3].
  • Q3: My method lacks robustness. What parameters should I test?

    • A: Based on validation data, your method's robustness can be confirmed by deliberately varying key parameters within a small range and evaluating the impact. Critical parameters to test include:
      • Temperature: A range of 23°C to 27°C [1].
      • Mobile Phase pH: A range of 3.0 to 3.5 [1].
      • Flow Rate: Variations of ±0.2 mL/min (e.g., 0.8 to 1.2 mL/min) [1].
      • Detection Wavelength: A range of 230 nm to 240 nm [1].
      • Mobile Phase Composition: A minor variation in the organic-to-aqueous ratio [1].

Experimental Protocol: Method Development & Validation

Below is a detailed workflow for developing and validating your separation method for FA-d6 degradation products, incorporating an AQbD approach.

Start Start: Develop HPLC Method for FA-d6 Degradation AQbD Define Analytical Target Profile (ATP) and Critical Quality Attributes (CQAs): - Theoretical Plates - Tailing Factor - Resolution from nearest impurity Start->AQbD Screening Initial Screening Use a Taguchi Design to identify Critical Method Parameters (CMPs): - pH - % Organic Solvent - Column Temperature AQbD->Screening Optimization Systematic Optimization Use Central Composite Design (CCD) to find optimal CMP ranges Screening->Optimization FinalMethod Establish Final Chromatographic Conditions Optimization->FinalMethod Validation Method Validation - Specificity (Forced Degradation) - Linearity, LOD/LOQ - Precision, Accuracy - Robustness FinalMethod->Validation

Step-by-Step Guide:

  • Define Critical Attributes & Screen Parameters: Begin by defining what a successful method looks like (your ATP), with specific targets for Critical Quality Attributes (CQAs) like peak tailing, theoretical plates, and resolution [2]. Use an experimental design (e.g., Taguchi) to efficiently identify which method parameters most significantly affect your CQAs [2].
  • Optimize Systematically: Apply a response surface methodology (e.g., Central Composite Design) to the critical parameters you identified. This model will help you find the optimal working range for each parameter to achieve robust performance [2].
  • Perform Forced Degradation: To validate that your method is stability-indicating, prepare a solution of your FA-d6 standard and intentionally degrade it under stress conditions:
    • Acidic/Basic Hydrolysis: Treat with 0.1M HCl or 0.1M NaOH at 60°C for ~1 hour [2].
    • Oxidative Degradation: Expose to 3% hydrogen peroxide at room temperature for ~1 hour [2].
    • Thermal Degradation: Heat the solid API at 105°C for a few hours [2].
    • Photolytic Degradation: Expose to UV light as per ICH guidelines [2].
    • After each stress treatment, analyze the sample. A good method will show clear separation between the main FA-d6 peak and the new degradation peaks, with a purity angle less than the purity threshold in your diode array detector (DAD) analysis [2].
  • Validate the Method: Finally, formally validate your optimized method according to ICH guidelines to ensure it is fit for purpose. Key validation parameters are summarized in the workflow above [1] [2].

Key Takeaways

  • Leverage Existing Methods: The core parameters from the validated methods for non-deuterated fusidic acid provide an excellent starting point for your FA-d6 work [1] [2].
  • Adopt a Systematic Approach: Using an AQbD framework from the outset helps in developing a robust, stable, and fit-for-purpose method with a clear understanding of its operational limits [2].
  • Confirm with Forced Degradation: The ultimate test for a stability-indicating method is its ability to separate the analyte from its degradation products generated through controlled stress studies [2].

References

Summary of Analytical & Physicochemical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key data on fusidic acid and its deuterated form from the search results.

Property Fusidic Acid (Standard) Fusidic Acid-d6 (Deuterated Standard)
CAS Number 6990-06-3 [1] Information missing from search results
Molecular Formula C31H48O6 [1] C31H42D6O6 [2] [3]
Molecular Weight 516.71 g/mol [1] 522.75 g/mol [2] [3]
Purity ≥98% [1] For research use only [2] [3]
Mechanism of Action Protein synthesis inhibitor; prevents translocation by inhibiting elongation factor G (EF-G) release from the ribosome [4] [1]. Same as Fusidic Acid [2].
Primary Analytical Application Active pharmaceutical ingredient; quantification in formulations (e.g., SLNs) [5] [6]. Internal standard for quantitative analysis using LC-MS, GC-MS, or NMR [2] [3].

| Reported HPLC Method (for FA) | Stationary Phase: C18 column Mobile Phase: Acetic acid:acetonitrile:methanol (30:60:10, v/v) Flow Rate: 1.5 mL/min Detection: PDA at 235 nm Injection Volume: 20 µL Linearity: 0.24-0.36 mg/mL (R²=0.99) LOD/LOQ: 4.0 µg/mL / 12.4 µg/mL [5] | Not specifically available, but used as an internal standard in such methods. | | Solubility (DMSO) | ~100 mg/mL (~193.53 mM) [1] | Information missing from search results | | Protein Binding | 97-99% [1] | Information missing from search results | | Biological Half-Life | ~5-6 hours (in adults) [1] | Information missing from search results |

Experimental Protocols for Analysis

While a specific protocol for this compound is not detailed, the established methods for standard fusidic acid provide a foundation for using the deuterated form as an internal standard.

  • HPLC Analysis of Fusidic Acid: The developed method for fusidic acid in solid lipid nanoparticles (SLNs) uses a C18 column with an isocratic elution of a mobile phase consisting of acetic acid, acetonitrile, and methanol (30:60:10). The flow rate is 1.5 mL/min, and detection is performed with a photodiode array (PDA) detector at 235 nm. The sample preparation did not require thermal treatment. This method was validated per ICH guidelines and showed good linearity, precision, and sensitivity [5].

  • Role of this compound in Analysis: this compound is a chemically identical version of fusidic acid with a higher molecular weight due to deuterium atoms. It is used as an internal standard in methods like LC-MS. When added to a sample at a known concentration before processing, it accounts for variations in sample preparation and instrument response, allowing for highly accurate quantification of the standard fusidic acid [2] [3].

A Practical Workflow for Using this compound

The following diagram illustrates a typical experimental workflow for using this compound in a quantitative analytical method:

start 1. Sample Preparation a Spike known amount of This compound internal standard into sample start->a b Extract and Process Sample a->b c Instrumental Analysis (e.g., LC-MS) b->c d Data Collection: Measure FA peak area / FA-d6 peak area ratio c->d e Quantification: Compare ratio to calibration curve d->e

Guidance for Method Validation

Although direct comparative data is limited, here are the key aspects you should focus on when validating a method using this compound:

  • Accuracy and Precision: Using this compound as an internal standard significantly improves the accuracy and precision of the method by correcting for analyte loss during preparation and signal fluctuation in the instrument [2] [3].
  • Specificity: The MS detector can easily distinguish between Fusidic Acid and this compound based on their mass difference, ensuring the method is highly specific and avoids interference from complex sample matrices.
  • Key Validation Parameters: A full method validation should demonstrate acceptable performance for parameters including linearity, range, accuracy, precision (repeatability), and robustness, as shown in the HPLC method for standard fusidic acid [5].

References

Fusidic Acid-d6 vs sodium fusidate

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Comparison

The table below summarizes the core differences between these two compounds.

Feature Sodium Fusidate Fusidic Acid-d6
Chemical Nature Sodium salt of Fusidic Acid [1] [2] Deuterium-labeled Fusidic Acid [3]
Primary Application Antibacterial agent for treatment [1] [2] Internal standard for quantitative analysis in research [3]
Mechanism of Action Inhibits bacterial protein synthesis by binding to elongation factor G (EF-G) [4] [5] Same as Fusidic Acid; used as a tracer [3]
Research Use Preclinical development of new formulations [6] [7] Analytical chemistry (LC-MS, GC-MS, NMR) [3]
Status Approved, Investigational drug [1] Research-use only chemical [3]
Key Differentiator Therapeutic effect against Gram-positive bacteria (e.g., Staphylococcus aureus) [1] [4] Analytical tool; its deuterium atoms allow it to be distinguished from non-labeled fusidic acid in mass spectrometry [3]

Experimental Contexts

Sodium Fusidate and this compound are typically used in separate experimental workflows. The diagram below illustrates their distinct roles in research.

cluster_drug Sodium Fusidate Experiments cluster_isotope This compound Experiments Start Research Objective A Formulation Development (e.g., Nanoemulgels) Start->A E Sample Preparation (Spike with Isotope) Start->E  Different Application B In-Vitro Assays (Skin Permeability, MIC) A->B D Outcome: Therapeutic Efficacy & PK/PD B->D C In-Vivo Models (Skin Wound Infection) F Instrumental Analysis (LC-MS, GC-MS) E->F G Data Analysis (Quantification) F->G H Outcome: Precise Drug Concentration G->H

Typical Protocols for Sodium Fusidate Research

Experimental data for Sodium Fusidate often comes from studies developing more effective topical formulations.

  • 1. Formulation and Characterization: Researchers create new formulations (e.g., nanoemulgels) and characterize them for properties like particle size, polydispersity index (PDI), and zeta potential [7]. For instance, one study achieved a particle size of 151.86 nm and a PDI below 0.3 for a sodium fusidate nanoemulgel [7].
  • 2. Skin Permeability Testing: This is measured using artificial skin membranes or ex vivo models. A novel lipid-based spray formulation showed a skin permeation of up to 60% of the nominal amount, vastly outperforming a commercial cream (3%) [6].
  • 3. Antibacterial Efficacy Testing: This involves ex vivo and in vivo skin wound infection models. Newer formulations of sodium fusidate have demonstrated a significantly stronger antibacterial effect and a clear dose-response relationship compared to commercial products [6].
Typical Protocols for this compound Application

This compound is used specifically as an internal standard in bioanalytical methods.

  • Sample Preparation: A known, precise amount of this compound is added to biological samples (e.g., plasma, tissue homogenates) before processing. This corrects for losses during sample preparation [3].
  • Instrumental Analysis: The sample is run through analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer easily distinguishes this compound from the natural fusidic acid in the sample due to its 6 Dalton higher mass [3].
  • Quantification: The ratio of the signal from the natural drug to the signal from this compound is used to generate a calibration curve, allowing for the highly precise and accurate quantification of fusidic acid concentration in the complex biological matrix [3].

Key Insights for Researchers

  • No Direct Performance Comparison: They are not alternatives for the same task. Sodium Fusidate is the active ingredient whose performance is being tested, while this compound is a tool used to measure the concentration of that same ingredient accurately.
  • Focus of Development: Research on sodium fusidate is geared towards overcoming its limitations as a drug, such as poor skin penetration and stability, to enhance its efficacy and reduce treatment duration [6] [7].
  • Role of the Isotope: The use of a deuterated standard like this compound is a cornerstone of modern bioanalysis, ensuring that the data generated on the pharmacokinetics and biodistribution of sodium fusidate from experimental models is reliable and reproducible [3].

References

Commercially Available Fusidic Acid Reference Standards

Author: Smolecule Technical Support Team. Date: February 2026

The table below lists two examples of fusidic acid reference standards identified in the search results. Please note that these are for the unlabeled fusidic acid, not the deuterated Fusidic Acid-d6 you specified.

Vendor Product/Catalog Number Traceability Intended Use
Sigma-Aldrich [1] PHR2810 (Pharmaceutical Secondary Standard) Traceable to Ph. Eur. Y0001411 [1] For quality control in pharmaceutical labs; use in analytical applications like release testing and method development [1].
SynZeal [2] SZ-F020001 Can be traced against USP or EP standards "based on feasibility" [2] For analytical method development, method validation (AMV), and QC applications for ANDA or commercial production [2].

The United States Pharmacopeia (USP) is a primary source for official reference standards. While the search results confirm that USP provides over 3,500 reference standards, the specific monograph for fusidic acid was not listed in the materials I reviewed [3] [4].

Experimental Protocols for Fusidic Acid Analysis

Although direct data on this compound is unavailable, the search results contain detailed methodologies for analyzing fusidic acid in formulations, which could inform your experimental plans. The two protocols below use reversed-phase HPLC and are validated per ICH guidelines.

  • Protocol 1: Simultaneous Assay of a Topical Cream [5]

    • Column: Agilent Zorbax CN (Cyano), 5 μm (250 × 4.6 mm)
    • Mobile Phase: Gradient elution with Solvent A (0.01 M phosphate buffer, pH 2.5) and Solvent B (acetonitrile)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 240 nm
    • Sample Prep: Cream sample is dissolved in tetrahydrofuran, sonicated, diluted, and filtered.
  • Protocol 2: Assay of Nanoemulsion-Based Gels [6]

    • Column: Agilent ZORBAX SB-C18 (250 mm x 4.6 mm, 5 μm)
    • Mobile Phase: Isocratic elution with Acetonitrile:Water (0.001 M acetic acid) (80:20, v/v), pH 3.3
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 235 nm
    • Sample Prep: Nanoemulsion gel is dissolved in the mobile phase, sonicated, and filtered.

The workflow for these analytical methods can be summarized as follows, which is a common approach for such assays:

start Start Method Development step1 Prepare Standard and Sample Solutions start->step1 step2 Chromatographic Separation (HPLC) step1->step2 step3 UV Detection (235-240 nm) step2->step3 step4 Data Analysis & System Suitability Check step3->step4 end Report Results step4->end

Suggestions for Finding Specific Information

To obtain the detailed comparison for This compound that you require, I suggest you take the following steps:

  • Consult Official Pharmacopeias Directly: The most authoritative information will be on the official websites of USP (usp.org) [3], European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP). Search their online stores or catalogs for "this compound" or a similar listed name.
  • Contact Manufacturers of Certified Reference Materials (CRMs): Reach out to the technical support teams of major CRM suppliers like Sigma-Aldrich [1], USP, and SynZeal [2]. They can provide certificates of analysis (COA) with detailed specifications, traceability information, and supporting experimental data for their products.
  • Search Scientific Literature: Use academic databases to find recent journal articles that focus specifically on the synthesis, characterization, and use of This compound as an internal standard.

References

Fusidic Acid-d6 antibacterial activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Fusidic Acid-d6 at a Glance

The table below summarizes the core information about this compound:

Property Description
Core Identity Deuterium-labeled version of Fusidic Acid [1].
Primary Application Serves as a tracer for quantitative analysis using NMR, GC-MS, or LC-MS; not primarily intended for direct antibacterial efficacy studies [1].
Mechanism of Action Inherits the mechanism of Fusidic Acid: inhibits bacterial protein synthesis by preventing the release of elongation factor G (EF-G) from the ribosome [1].
Key Differentiator The incorporation of deuterium atoms can potentially alter the pharmacokinetic and metabolic profiles of the drug, which is useful for tracking its distribution and breakdown in research settings [1].

Fusidic Acid: The Parent Compound's Activity

This compound is derived from Fusidic Acid, and its research use is grounded in the properties of this parent compound. The table below outlines the antibacterial profile of Fusidic Acid itself.

Aspect Details
Antibacterial Spectrum Narrow spectrum, primarily effective against Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA and MSSA; Streptococcus pyogenes) [2].
Potency (MIC values) Typical MIC against S. aureus: ~0.125 µg/mL [3] [2]. Inherently less active against S. pyogenes (MIC90: 4–8 µg/mL), yet remains clinically effective due to favorable pharmacokinetics [2].
Gram-negative Activity Generally inactive due to inability to penetrate the outer membrane. Activity can be restored in laboratory strains with permeabilized membranes (e.g., E. coli ΔtolC MIC: 2 µg/mL) [3].

Experimental Insights and Research Workflows

While this compound itself may not be the subject of comparative efficacy studies, research on Fusidic Acid and its novel derivatives involves specific experimental protocols.

Key Experimental Protocols

Typical methodologies used in this field include:

  • Minimum Inhibitory Concentration (MIC) Assays: Conducted using standardized broth microdilution methods to determine the lowest concentration that inhibits visible bacterial growth [3].
  • In Vitro Transcription-Translation Assays: Used to confirm that the antibacterial activity of a new derivative is indeed due to the inhibition of the ribosome, the known target of Fusidic Acid [3].
  • Biotransformation: Employing bacterial strains (e.g., Microbacterium oxydans) to create new derivatives of fusidic acid scaffolds for structure-activity relationship (SAR) studies [4].
Research and Development Workflow

The pursuit of enhanced fusidic acid derivatives follows a logical research pathway, which can be visualized as follows:

fa_research_workflow start Starting Point: Fusidic Acid Scaffold sar Structure-Activity Relationship (SAR) Studies start->sar target1 Goal 1: Enhance Gram-negative Activity sar->target1 target2 Goal 2: Improve Resistance Profile sar->target2 method1 Method: Modify A-ring alcohol with esters (e.g., pyrazine-2-carboxylate) target1->method1 testing Activity & Mechanism Testing method1->testing method2 Method: Develop novel side-chain derivatives target2->method2 method2->testing assay1 MIC Assays against S. aureus & E. coli mutants testing->assay1 assay2 In Vitro Translation Assay (Target Validation) testing->assay2 tracer Tracer Application assay1->tracer For promising candidates assay2->tracer For promising candidates d6 Use of this compound for ADME/PK Studies tracer->d6

Future Research Directions

Current research is actively exploring modifications to the fusidic acid scaffold to overcome its limitations. Promising approaches include:

  • Expanding the Spectrum: Creating derivatives with unique side chains that show improved MIC values and possess activity against Gram-negative ESKAPE pathogens, including clinical isolates of P. aeruginosa [5].
  • Combating Resistance: Developing another series of derivatives that show potent activity against clinical isolates of S. aureus and *Enterococcus faecium*, with an improved resistance profile both in vitro and in vivo compared to the original fusidic acid [5].

References

Fusidic Acid-d6 anti-inflammatory properties comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for Anti-Inflammatory Properties

The anti-inflammatory effects of fusidic acid and its derivatives have been demonstrated in various experimental models, primarily through their ability to inhibit key pro-inflammatory pathways. The table below summarizes the core experimental findings.

Compound Tested Experimental Model Key Anti-Inflammatory Outcomes Proposed Primary Molecular Target
Fusidic Acid (FA) / WU-FA-01 (Hydrogenated derivative) [1] TPA-induced mouse ear edema [1] ↓ Ear edema (dose-dependent); ↓ expression of IL-1β, TNF-α, and COX-2; Suppression of p65, IκB-α, and p-IκB-α proteins [1] NF-κB signaling pathway [1]
Novel FA Derivative (Compound 12) [2] LPS-induced acute liver injury (in vivo & in vitro) [2] ↓ Inflammatory factors (IL-6, TNF-α); Improved liver pathological damage; Inhibition of RIPK1, p-IκB, p-p65, p-p38, p-JNK, p-ERK [2] RIPK1, modulating NF-κB and MAPK pathways [2]
FA and Aromatic Derivatives (e.g., FA-15) [3] TPA-induced mouse ear edema [3] ↓ Ear edema (dose-dependent) [3] Not fully elucidated; believed to involve suppression of TPA-stimulated cytokines [3]

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies for the key experiments cited.

TPA-Induced Mouse Ear Edema Model

This is a standard and widely used model for screening topical anti-inflammatory agents.

  • Inducer: 12-O-tetradecanoylphorbol-13-acetate (TPA), dissolved in acetone [1].
  • Procedure: TPA is applied topically to the inner surface of one ear of an experimental mouse (e.g., ICR mice). The test compound (FA or its derivative), dissolved in acetone or DMSO, is applied to the same ear shortly before or after TPA application. The contralateral ear serves as a control [1].
  • Edema Measurement: After a set period (e.g., 4-6 hours), ear tissue biopsies are collected using a metal punch. The weight of the tissue punch from the TPA-treated ear is compared to that of the control ear to quantify edema inhibition [1].
  • Tissue Analysis: The ear tissue can be homogenized for further analysis, including:
    • Immunohistochemistry (IHC): To detect and localize the expression levels of pro-inflammatory proteins like IL-1β, TNF-α, and COX-2 [1].
    • Western Blotting: To quantify the expression and phosphorylation levels of pathway proteins such as p65, IκB-α, and p-IκB-α in the NF-κB pathway [1].
In Vitro Anti-inflammatory Mechanism Analysis

These cell-based assays help elucidate the specific molecular targets.

  • Cell Line: Often uses macrophage cell lines like RAW 264.7 [2].
  • Inducer: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in the cells [2].
  • Assays:
    • Nitric Oxide (NO) Assay: The level of NO in the culture supernatant is measured, often using the Griess reaction. The IC₅₀ value (concentration that inhibits 50% of NO production) is calculated for test compounds [2].
    • Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantitatively measure the secretion of specific cytokines like TNF-α and IL-6 into the culture medium [2].
    • Western Blotting & Cellular Thermal Shift Assay (CETSA): Western blotting confirms the effect of the compound on proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38). CETSA can validate direct binding between the compound and a suspected target like RIPK1 [2].

Signaling Pathways and Mechanisms of Action

The experimental data indicates that fusidic acid and its derivatives exert anti-inflammatory effects primarily by modulating the NF-κB pathway, with emerging evidence for RIPK1 and MAPK pathway involvement. The following diagram integrates these mechanisms based on the cited research.

fusidic_acid_pathway LPS LPS RIPK1 RIPK1 LPS->RIPK1 Activates TPA TPA IKK_complex IKK Complex TPA->IKK_complex Activates RIPK1->IKK_complex Signals to IkB IκB-α IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters (releases when degraded) Pro_inflam_genes Pro-inflammatory Genes NFkB->Pro_inflam_genes Transcribes TNFa TNF-α Pro_inflam_genes->TNFa IL1b IL-1β Pro_inflam_genes->IL1b IL6 IL-6 Pro_inflam_genes->IL6 COX2 COX-2 Pro_inflam_genes->COX2 FA_Deriv FA Derivative 12 FA_Deriv->RIPK1 Inhibits FA_Deriv->IKK_complex Inhibits FA_WU FA / WU-FA-01 FA_WU->IkB Inhibits Phosphorylation FA_WU->NFkB Suppresses Activation

Diagram: Anti-inflammatory pathways modulated by fusidic acid derivatives. FA and its derivative WU-FA-01 directly inhibit the NF-κB pathway [1]. The novel derivative 12 targets RIPK1, upstream of both NF-κB and MAPK pathways, providing a broader mechanism [2].

Key Implications for Research and Development

  • Dual-Action Potential: FA's combination of antibacterial and anti-inflammatory activity is valuable for treating infectious diseases with inflammatory components, like sepsis or infected eczema [1] [4].
  • Novel Derivatives: New compounds like FA Derivative 12 show that structural modification can enhance potency and refine the mechanism of action, moving beyond the parent compound [2].
  • Distinct Profile: The anti-inflammatory action is separate from its antibiotic effect, which occurs via inhibition of bacterial elongation factor G (EF-G) [4]. This makes FA a versatile scaffold for developing non-steroidal anti-inflammatory agents with a potentially novel target profile [2].

References

×

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

522.38274972 Da

Monoisotopic Mass

522.38274972 Da

Heavy Atom Count

37

Dates

Last modified: 08-08-2024

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